1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-benzylsulfanyl-5-chlorothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGHIPPKDCMIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430975 | |
| Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-09-2 | |
| Record name | 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone, a key intermediate in medicinal chemistry.
Core Chemical Properties
This compound is a thiophene derivative with the chemical formula C₁₃H₁₁ClOS₂.[1][2] It is recognized for its role as a versatile building block in the synthesis of novel heterocyclic compounds.[1]
| Property | Value | Source |
| CAS Number | 160982-09-2 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClOS₂ | [1][2] |
| Molecular Weight | 282.81 g/mol | [1] |
| Melting Point | 91-93 °C | [3] |
| Boiling Point | 407.5±45.0 °C (Predicted) | [3] |
| Density | 1.33 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform and methanol. | [1] |
| InChI Key | REGHIPPKDCMIBD-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction.
Synthesis of this compound
This protocol describes the synthesis starting from 3-acetyl-2,5-dichlorothiophene and benzylthiol.[1]
Experimental Protocol:
-
Reagents:
-
3-Acetyl-2,5-dichlorothiophene (1 equivalent)
-
Benzylthiol (1 equivalent)
-
Potassium carbonate (K₂CO₃) (as a base)
-
Dimethylformamide (DMF) (as a solvent)
-
-
Procedure:
-
To a solution of 3-acetyl-2,5-dichlorothiophene in dimethylformamide (DMF), add potassium carbonate.
-
Add benzylthiol to the reaction mixture.
-
Heat the mixture to 80–85°C and stir for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to afford the desired product.
-
-
Yield: 88%[1]
Spectral Data and Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Data | Source |
| ¹H NMR | Data not fully available in search results. Expected signals would include a singlet for the acetyl group protons, a singlet for the methylene protons of the benzylthio group, and multiplets for the aromatic protons of the benzyl and thiophene rings. | |
| ¹³C NMR | Data not fully available in search results. Expected signals would include those for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon. | |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is expected to show a [M+H]⁺ peak at m/z 281.9939850. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected around 1680 cm⁻¹ for the carbonyl (C=O) stretch and approximately 680 cm⁻¹ for the C-S vibration. | [1] |
Applications in Medicinal Chemistry
This compound is a valuable intermediate, primarily utilized in the synthesis of carbonic anhydrase inhibitors .[2] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain cancers.[5] The thiophene moiety of this compound serves as a scaffold for the development of potent and selective inhibitors.
References
- 1. This compound | RUO [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 160982-09-2 [chemicalbook.com]
- 4. This compound | C13H11ClOS2 | CID 9808823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone, a key intermediate in the development of pharmacologically active compounds, notably carbonic anhydrase inhibitors. This document details the spectroscopic data supporting its structure, provides in-depth experimental protocols for its synthesis, and explores its biological relevance.
Chemical Identity and Properties
This compound is a thiophene derivative with the molecular formula C₁₃H₁₁ClOS₂.[1][2] Its chemical structure, presented below, features a central thiophene ring substituted with an acetyl group at the 3-position, a benzylthio group at the 2-position, and a chlorine atom at the 5-position. These functional groups provide versatile handles for further chemical modifications in the synthesis of more complex molecules.[3]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClOS₂ | [1][2] |
| Molecular Weight | 282.81 g/mol | [1][2] |
| CAS Number | 160982-09-2 | [1][2] |
| IUPAC Name | 1-(2-(benzylsulfanyl)-5-chlorothiophen-3-yl)ethanone | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | 91-93 °C |
Spectroscopic Data for Structural Elucidation
The structure of this compound is confirmed through various spectroscopic techniques. The following tables summarize the available data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 2.60 | s | 3H | -COCH₃ | |
| 4.30 | s | 2H | -SCH₂Ph | |
| 7.30-7.40 | m | 5H | Aromatic (Phenyl) |
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1680 | C=O (carbonyl) stretch | [3] |
| ~680 | C-S vibration | [3] |
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion | Technique | Reference |
| 282.8 | [M]⁺ | EI | |
| 296.9872 | [M+H]⁺ | HRMS | [3] |
Note: While ¹³C NMR is a critical technique for the structural confirmation of this compound, specific experimental chemical shift data was not available in the reviewed literature.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of the target compound is typically achieved through the nucleophilic substitution of a chlorine atom on a thiophene precursor with a benzylthio group. A common starting material is 3-acetyl-2,5-dichlorothiophene.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Protocol:
This protocol is a composite based on procedures outlined in patent literature.
Materials:
-
3-acetyl-2,5-dichlorothiophene
-
Thiourea
-
Benzyl chloride
-
Ethanol
-
Water
-
4M Sodium hydroxide (NaOH) solution
-
Sodium hypochlorite solution (optional, for decolorizing)
-
Ethyl acetate (for recrystallization or chromatography)
-
Hexane (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine thiourea, benzyl chloride, ethanol, and water.
-
Heat the mixture to reflux and maintain for approximately 2 hours. This step forms the benzyl thiolate in situ.
-
Cool the reaction mixture to about 60-70 °C.
-
To the cooled mixture, add 3-acetyl-2,5-dichlorothiophene.
-
Slowly add 4M sodium hydroxide solution while maintaining the temperature.
-
Heat the resulting mixture to reflux and maintain for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and stir for 30 minutes.
-
(Optional) If the solution is colored, a small amount of sodium hypochlorite solution can be added to decolorize it.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water.
-
Dry the crude product.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[3]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). Record the spectrum on a 300 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: A ¹³C NMR spectrum should be acquired to confirm the carbon framework of the molecule.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically using a KBr pellet or an attenuated total reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Low-Resolution MS: Obtain an electron ionization (EI) mass spectrum to determine the molecular weight and fragmentation pattern.
-
High-Resolution MS (HRMS): For accurate mass determination, analyze the sample using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
Biological Significance and Signaling Pathway
This compound is a valuable intermediate in the synthesis of carbonic anhydrase inhibitors.[2] Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and fluid balance.
Inhibitors of carbonic anhydrase are used therapeutically for conditions such as glaucoma, edema, and altitude sickness. The thiophene scaffold of this compound serves as a core structure for the development of potent and selective CA inhibitors.
Carbonic Anhydrase Catalytic Cycle and Inhibition
Caption: The catalytic cycle of carbonic anhydrase and its inhibition by thiophene-based inhibitors.
The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking carbon dioxide to form a bicarbonate intermediate. The release of bicarbonate and regeneration of the zinc-bound hydroxide completes the cycle. Thiophene-based inhibitors, derived from intermediates like this compound, typically function by coordinating to the zinc ion in the active site, displacing the catalytic water/hydroxide molecule and thereby blocking the enzyme's activity.
Conclusion
This compound is a well-characterized synthetic intermediate with significant potential in medicinal chemistry. Its structure has been elucidated through a combination of spectroscopic methods, and reliable synthetic routes for its preparation are established. Its role as a precursor to carbonic anhydrase inhibitors underscores its importance in the development of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with this versatile compound.
References
In-Depth Technical Guide: Physicochemical Properties of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the key physicochemical properties of the compound 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. The data presented herein is essential for professionals engaged in the synthesis, characterization, and application of this compound in research and development.
Core Molecular Data
The fundamental molecular characteristics of this compound have been determined and are presented below. This data serves as a critical foundation for experimental design and computational modeling.
| Property | Value |
| Molecular Formula | C13H11ClOS2 |
| Molecular Weight | 282.8 g/mol [1] |
| CAS Number | 160982-09-2 |
Chemical Structure and Identification
The structural arrangement of atoms within this compound is depicted in the following logical relationship diagram. This visualization clarifies the connectivity of the constituent chemical groups.
Experimental Considerations
While detailed experimental protocols for the synthesis of this specific compound are proprietary and vary between suppliers, a general workflow for its characterization and use as a reagent is outlined below. This diagram illustrates the logical progression from compound acquisition to its application in further research, such as in the preparation of carbonic anhydrase inhibitors.[2][3]
References
Technical Guide: Biological Activity Screening of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical framework for the biological activity screening of the novel thiophene derivative, 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone (CAS: 160982-09-2). While specific experimental data for this compound is not extensively published, the thiophene scaffold is a privileged structure in medicinal chemistry, known to impart significant biological activity.[1][2][3][4] Thiophene-containing molecules have demonstrated a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide outlines the potential biological activities of the target compound based on data from structurally related analogs. It provides detailed experimental protocols for a robust screening cascade and visual workflows to guide the research process. The presence of a benzylthio group and a chlorine atom on the thiophene ring are key structural features that may influence the compound's binding affinity and reactivity with biological targets.[7]
Potential Biological Activities of Thiophene Derivatives
The thiophene ring system is a core component in numerous FDA-approved drugs, highlighting its therapeutic importance.[4] Activities range from anti-inflammatory agents like Tinoridine and Tiaprofenic acid to anticancer drugs such as OSI-930 and Raloxifene.[1][2][8] The screening strategy for this compound should therefore focus on these key areas.
Potential Anticancer Activity
Thiophene derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[8][9][10] Studies on related compounds have demonstrated antiproliferative activity, with some analogs inducing apoptosis and autophagy in cancer cells.[5] The cytotoxic potential is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against cell lines such as HepG2 (hepatocellular carcinoma), A2780 (ovarian carcinoma), and MCF-7 (breast adenocarcinoma).[5][8][9]
Table 1: Representative Cytotoxic Activity of Structurally Related Thiophene Analogs
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Amino-thiophene Derivative (15b) | A2780 | 12 ± 0.17 | [9] |
| Amino-thiophene Derivative (15b) | A2780CP | 10 ± 0.15 | [9] |
| Fused Thiophene Derivative (480) | HeLa | ~45¹ | [11] |
| Fused Thiophene Derivative (480) | Hep G2 | ~118¹ | [11] |
| Bis-chalcone Thiophene (5b) | MCF-7 | 4.05 ± 0.96 | [8] |
| Bis-chalcone Thiophene (5a) | HCT116 | 18.10 ± 2.51 | [8] |
¹Converted from µg/mL for compound with MW of 282 g/mol . Note: Data is for related compounds, not this compound.
Potential Anti-inflammatory Activity
Many thiophene-based compounds function as potent anti-inflammatory agents.[1][2][3] A primary mechanism of action for these molecules is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory cascade.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiophene moiety, such as tiaprofenic acid, are well-established therapeutics.[4] Screening for anti-inflammatory effects typically involves in vitro enzyme inhibition assays and cellular assays to measure the reduction of inflammatory mediators like nitric oxide (NO).
Table 2: Representative Anti-inflammatory Activity of Structurally Related Thiophene Analogs
| Compound Class | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|
| Tetrasubstituted Thiophene (4c) | Carrageenan-induced paw edema | % Inhibition | 71% @ 10 mg/kg | [6] |
| Tetrasubstituted Thiophene (4e) | Carrageenan-induced paw edema | % Inhibition | 71% @ 20 mg/kg | [6] |
| Thiophene Celecoxib Analog | COX-2 Enzyme Inhibition | IC₅₀ (µM) | 0.69 | [12] |
| Thiophene Celecoxib Analog | COX-1 Enzyme Inhibition | IC₅₀ (µM) | 8.42 | [12] |
Note: Data is for related compounds, not this compound.
Potential Antimicrobial Activity
The thiophene scaffold is also associated with significant antimicrobial properties. Research indicates that various derivatives can effectively inhibit the growth of pathogenic bacteria.[7] The potency of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.
Table 3: Representative Antimicrobial Activity of Structurally Related Thiophene Analogs
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzylthio-thiadiazole (3h) | S. aureus | 0.5 | [12] |
| Benzylthio-thiadiazole (3h) | S. epidermidis | 0.03 | [12] |
| Benzylthio-thiadiazole (3h) | B. subtilis | 0.5 | [12] |
| 2-benzylthiomethyl-1H-benzimidazole (5b) | E. coli | 140 | [13] |
| 2-benzylthiomethyl-1H-benzimidazole (5g) | S. aureus | 140 | [13] |
Note: Data is for related compounds, not this compound.
Visualized Workflows and Pathways
General Biological Activity Screening Workflow
The following diagram outlines a typical workflow for the initial screening and evaluation of a novel chemical entity.
Caption: A generalized workflow for screening novel chemical compounds.
COX-2 Mediated Inflammatory Pathway
This diagram illustrates the simplified signaling pathway involving the COX-2 enzyme, a key target for anti-inflammatory thiophene derivatives.
Caption: Simplified COX-2 pathway, a target for anti-inflammatory drugs.
Detailed Experimental Protocols
The following protocols provide a standardized methodology for the initial biological screening of this compound.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay determines the compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9][11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer (reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting to dissolve the purple formazan crystals.[9][12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Test)
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Test Compound Stock Solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
-
-
Procedure:
-
Compound Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound at twice the highest desired test concentration to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives no bacteria and serves as a sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed when compared to the growth control well.[14]
-
Protocol 3: In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of the compound to inhibit the peroxidase activity of the COX-2 enzyme.
-
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Assay Genie, or Sigma-Aldrich)
-
Recombinant human or ovine COX-2 enzyme
-
Assay Buffer
-
Heme cofactor
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Selective COX-2 inhibitor for positive control (e.g., Celecoxib)
-
Opaque 96-well microplate
-
Fluorometric plate reader (e.g., Ex/Em = 535/587 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[6] Dilute the test compound and control inhibitor to 10x the final desired concentration in Assay Buffer.
-
Reaction Setup: In an opaque 96-well plate, add reagents in the following order:
-
Enzyme Control Wells: 80 µL Reaction Mix (Buffer, Probe, Cofactor), 10 µL Assay Buffer.
-
Inhibitor Control Wells: 80 µL Reaction Mix, 10 µL of 10x Celecoxib.
-
Test Compound Wells: 80 µL Reaction Mix, 10 µL of 10x test compound dilution.
-
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells. Incubate for 10-15 minutes at the recommended temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.
-
Kinetic Measurement: Immediately measure the increase in fluorescence in a kinetic mode for 5-10 minutes at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).[6][15]
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Calculate the IC₅₀ value by plotting percent inhibition versus log[inhibitor].
-
Protocol 4: Nitric Oxide (NO) Inhibition (Griess Assay)
This assay quantifies nitrite (a stable metabolite of NO) in cell culture supernatant as an indicator of NO production by cells like LPS-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Complete culture medium (phenol red-free is recommended)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well flat-bottom microplate
-
-
Procedure:
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Standard Curve Preparation: Prepare a standard curve of NaNO₂ (e.g., 0-100 µM) in culture medium.
-
Sample Collection: After incubation, collect 50-100 µL of supernatant from each well and transfer to a new 96-well plate. Add an equal volume of the standards to empty wells.
-
Griess Reaction: Prepare the working Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.[16]
-
Color Development: Add 50-100 µL of the working Griess Reagent to each well containing supernatant or standard. Incubate for 10-15 minutes at room temperature, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[16]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percent inhibition of NO production by the test compound relative to the LPS-stimulated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol Griess Test [protocols.io]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. assaygenie.com [assaygenie.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. protocols.io [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone (BTCT) is a synthetic thiophene derivative with the chemical formula C₁₃H₁₁ClOS₂ and CAS number 160982-09-2. While direct therapeutic applications of BTCT are not extensively documented, its structural features make it a valuable intermediate in the synthesis of compounds with significant therapeutic potential, primarily as carbonic anhydrase inhibitors and anticancer agents. This technical guide consolidates the available information on the potential therapeutic targets of BTCT, drawing insights from the biological activities of its derivatives and related thiophene-based compounds. Detailed experimental protocols for evaluating these potential activities and visualizations of relevant signaling pathways are provided to facilitate further research and drug discovery efforts.
Introduction
Thiophene-containing compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This compound (BTCT) has emerged as a key building block for the development of novel therapeutic agents. Its chemical structure, featuring a substituted thiophene ring, offers multiple points for chemical modification, allowing for the synthesis of diverse compound libraries. The primary areas of therapeutic interest for BTCT derivatives are the inhibition of carbonic anhydrases and the development of novel anticancer therapeutics.
Potential Therapeutic Targets
Based on the biological evaluation of its derivatives and structurally related compounds, two primary therapeutic targets have been identified for molecules derived from BTCT.
Carbonic Anhydrase Inhibition
Table 1: Carbonic Anhydrase Inhibitory Activity of Thiophene Derivatives
| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference |
| Substituted Thiophene Derivatives | hCA I | 447.28 - 1004.65 nM | [2] |
| Substituted Thiophene Derivatives | hCA II | 309.44 - 935.93 nM | [2] |
| 4-Substituted Thiophene-2-sulfonamides | hCA II | Nanomolar potency | [4] |
Anticancer Activity
Derivatives of BTCT have shown promising cytotoxic activity against various cancer cell lines. The anticancer mechanism of thiophene derivatives is often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Table 2: Anticancer Activity of Thiophene Derivatives
| Compound Class | Cell Line | IC₅₀ | Reference |
| Trisubstituted thiophene-3-carboxamide selenide | HCT116 | 3.20 ± 0.12 µM | [3] |
| Fused Thienopyrrole Derivative (3b) | HepG2 | 3.105 µM | [5] |
| Fused Thienopyrrole Derivative (3b) | PC-3 | 2.15 µM | [5] |
| Fused Pyrrolothienopyrimidine Derivative (4c) | HepG2 | 3.023 µM | [5] |
| Fused Pyrrolothienopyrimidine Derivative (4c) | PC-3 | 3.12 µM | [5] |
Signaling Pathways
The potential anticancer effects of BTCT-derived compounds can be attributed to their modulation of critical signaling pathways involved in tumorigenesis.
EGFR/PI3K/AKT Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/AKT pathway are frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[3][6] Several thiophene derivatives have been identified as potent inhibitors of EGFR and PI3K.[3][6]
Caption: EGFR/PI3K/AKT signaling pathway and potential inhibition by BTCT derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation.[1][7][8][9] Some thiophene-based chalcones have been shown to modulate the NF-κB pathway.[7][8]
Caption: NF-κB signaling pathway and potential modulation by BTCT derivatives.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This protocol is adapted from a standard colorimetric assay for CA activity.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound (or its derivatives)
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of hCA II solution, and 20 µL of the test compound solution at various concentrations.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Calculate the rate of p-nitrophenol formation (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition and calculate the IC₅₀ value.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxicity of a compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (or its derivatives)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
This compound is a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct biological data on the parent compound is limited, the potent carbonic anhydrase inhibitory and anticancer activities of its derivatives highlight promising avenues for future drug discovery. The exploration of its derivatives as inhibitors of key signaling pathways, such as EGFR/PI3K/AKT and NF-κB, warrants further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to further elucidate the therapeutic potential of this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unraveling the Role of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone in Drug Discovery: A Technical Overview
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties and synthetic applications of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone. While direct mechanism of action studies on this specific compound are not extensively available in public literature, its pivotal role as a key intermediate in the synthesis of potent biological agents, particularly carbonic anhydrase inhibitors and novel anticancer compounds, is well-documented. This guide will delve into the known applications and synthetic pathways involving this versatile thiophene derivative.
Chemical Profile and Properties
This compound is a thiophene derivative with the chemical formula C₁₃H₁₁ClOS₂.[1] Its structure, featuring a chlorinated thiophene ring, an ethanone group, and a benzylthio substituent, makes it a valuable scaffold for chemical modification in drug discovery programs.
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClOS₂ |
| Molecular Weight | 282.81 g/mol |
| CAS Number | 160982-09-2 |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Synthetic Applications
The primary utility of this compound lies in its function as a precursor for the synthesis of pharmacologically active molecules.
Synthesis of Carbonic Anhydrase Inhibitors:
This compound is a recognized reagent in the preparation of carbonic anhydrase (CA) inhibitors.[2][3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The thiophene scaffold of this compound serves as a core structure for building novel CA inhibitors.
Experimental Workflow: General Synthesis of Thiophene-based Carbonic Anhydrase Inhibitors
The following diagram illustrates a generalized synthetic workflow where this compound could be utilized as a starting material for the synthesis of carbonic anhydrase inhibitors.
A generalized workflow for synthesizing carbonic anhydrase inhibitors.
Development of Novel Anticancer Agents:
Conceptual Signaling Pathway: Potential Anticancer Mechanism of Derivatives
Derivatives synthesized from this compound may exert their anticancer effects through various signaling pathways. The diagram below conceptualizes a potential mechanism of action.
A conceptual diagram of a potential anticancer signaling pathway.
Quantitative Data and Experimental Protocols
A thorough review of publicly accessible scientific literature did not yield specific quantitative data (e.g., IC50, Ki) or detailed experimental protocols for the mechanism of action of this compound itself. The available information primarily focuses on its synthetic utility. Researchers interested in the biological activity of this compound would need to perform de novo studies.
Conclusion
This compound is a key chemical intermediate with significant potential in drug discovery. Its established use in the synthesis of carbonic anhydrase inhibitors and its prospective role in the development of novel anticancer agents underscore its importance for medicinal chemists and pharmacologists. While direct biological activity data for this specific compound is sparse, its structural features provide a strong foundation for the generation of diverse and potent therapeutic candidates. Further research into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-Depth Technical Guide to 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, a key intermediate in the synthesis of various pharmaceutically active molecules. The document details its discovery and history, physicochemical properties, and established synthesis protocols. Furthermore, it explores its primary applications as a precursor to carbonic anhydrase inhibitors and potential anticancer agents, summarizing available biological activity data and outlining relevant experimental methodologies. The guide also visualizes key synthetic and mechanistic pathways to facilitate a deeper understanding of its chemical and biological significance.
Introduction
This compound is a substituted thiophene derivative that has garnered significant interest in medicinal chemistry. Its molecular structure, featuring a chlorinated thiophene ring, a benzylthio group, and an ethanone moiety, provides a versatile scaffold for the development of novel therapeutic agents. This compound serves as a crucial building block in the synthesis of carbonic anhydrase inhibitors, a class of drugs used in the treatment of glaucoma, and is also explored for its potential in creating new anticancer compounds. This guide aims to consolidate the existing knowledge on this compound, offering a detailed resource for researchers in the field.
Discovery and History
The precise first synthesis and discovery of this compound is not prominently documented in a singular "discovery" paper. However, its emergence is closely tied to the development of synthetic routes for thiophene-based carbonic anhydrase inhibitors. A significant milestone in its documented synthesis is a Chinese patent, CN102936236A, which details a method for its preparation as an intermediate for the glaucoma drug Brinzolamide.[1] This indicates its importance in pharmaceutical manufacturing. An optimized synthesis was later reported by Conrow et al. in 1999, further highlighting its relevance as a valuable chemical intermediate. While a specific "discovery" moment is elusive, its history is embedded in the broader narrative of thiophene chemistry and its application in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 160982-09-2 | [2][3][4] |
| Molecular Formula | C₁₃H₁₁ClOS₂ | [3] |
| Molecular Weight | 282.81 g/mol | [3][4] |
| Melting Point | 91-93 °C | |
| Boiling Point | 407.5 ± 45.0 °C | |
| Appearance | Not specified, likely a solid at room temperature | |
| IUPAC Name | This compound |
Synthesis Protocols
Two primary synthetic routes for this compound have been identified. These protocols offer different approaches to the formation of this key intermediate.
Synthesis via Nucleophilic Substitution of Dichlorothiophene (Patent CN102936236A)
This method involves the reaction of 3-acetyl-2,5-dichlorothiophene with a benzylthio source.
Experimental Protocol:
-
Preparation of the Benzylthio Nucleophile: Thiourea and benzyl chloride are reacted in a mixture of ethanol and water with heating to generate the benzylthio precursor.[1]
-
Nucleophilic Aromatic Substitution: The resulting benzylthio species is then reacted with 3-acetyl-2,5-dichlorothiophene in the presence of a base (e.g., sodium hydroxide).[1]
-
Workup and Purification: The reaction mixture is diluted with water, and the solid product is collected by filtration, washed, and dried.[1]
Optimized Synthesis by Conrow et al.
This improved method utilizes a different base and solvent system to achieve a higher yield.
Experimental Protocol:
-
Reaction Setup: 3-Acetyl-2,5-dichlorothiophene and benzylthiol are dissolved in tetrahydrofuran (THF).
-
Base Addition: Potassium carbonate (K₂CO₃) is added to the mixture.
-
Reaction Conditions: The mixture is heated to reflux (approximately 66°C) for 12 hours.
-
Purification: The product is purified by column chromatography.
Applications in Drug Development
The primary utility of this compound lies in its role as a versatile intermediate for synthesizing molecules with significant biological activity.
Carbonic Anhydrase Inhibitors
This compound is a key precursor in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[1] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition can reduce the production of aqueous humor in the eye, thereby lowering intraocular pressure. Thiophene-based sulfonamides, often derived from intermediates like the one discussed here, have shown potent inhibitory effects on human carbonic anhydrase I and II (hCA-I and hCA-II).[5][6]
Quantitative Data for Thiophene-Based Carbonic Anhydrase Inhibitors:
| Compound Class | Target | IC₅₀ Range | Kᵢ Range | Reference |
| Thiophene-based sulfonamides | hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM | [5] |
| Thiophene-based sulfonamides | hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM | [5] |
| Benzo[b]thiophene sulfonamides | hCA I | - | 63 - 138 nM | [7] |
| Benzo[b]thiophene sulfonamides | hCA II | - | 6.3 - 8.8 nM | [7] |
| Benzo[b]thiophene sulfonamides | hCA IX | - | 2.8 - 15 nM | [7] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (General)
A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human carbonic anhydrase isoenzyme and the test inhibitor in an appropriate buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, combine the buffer, enzyme solution, and varying concentrations of the inhibitor.
-
Substrate Addition: Initiate the reaction by adding a solution of p-NPA.
-
Measurement: Monitor the formation of p-nitrophenolate at a specific wavelength (e.g., 400 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.
Anticancer Agents
Thiophene derivatives have demonstrated promising anticancer activity.[2] While specific studies on this compound are limited, related compounds have been shown to induce cytotoxicity in various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the intrinsic pathway, characterized by the activation of caspases.[8][9][10]
Quantitative Data for Thiophene-Based Anticancer Agents:
| Compound | Cell Line | IC₅₀ | Reference |
| Thiophene Derivative F8 | Various cancer cell lines | Low micromolar range | [8] |
| Thiophene Derivatives | Breast cancer cells | <30 µmol/l | [11] |
| 2-(benzylthio)-5-(indol-3-yl)-1,3,4-oxadiazole derivative C21 | HeLa cells | 0.08 µM | [12] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay - General)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Signaling Pathways
The biological effects of compounds derived from this compound are mediated through specific signaling pathways.
Carbonic Anhydrase Inhibition Pathway
The primary mechanism of action for carbonic anhydrase inhibitors is the direct blockage of the enzyme's active site. This disrupts the pH regulation and ion transport processes that are dependent on carbonic anhydrase activity.
Intrinsic Apoptosis Pathway
For anticancer applications, certain thiophene derivatives have been shown to induce apoptosis through the intrinsic pathway. This process is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in programmed cell death.
Conclusion
This compound stands out as a pivotal chemical entity in the landscape of medicinal chemistry. Its established synthetic routes and its role as a key intermediate in the production of carbonic anhydrase inhibitors and potential anticancer agents underscore its importance. This technical guide has provided a consolidated resource on its discovery, properties, synthesis, and applications, aiming to support further research and development in these critical therapeutic areas. The continued exploration of derivatives from this versatile scaffold holds promise for the discovery of novel and more effective drugs.
References
- 1. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]
- 2. This compound | RUO [benchchem.com]
- 3. This compound | C13H11ClOS2 | CID 9808823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of 2-(benzylthio)-5-(indol-3-yl)-1,3,4-oxadiazole derivatives as tubulin polymerization inhibitors with potential anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. This thiophene derivative is a valuable intermediate in medicinal chemistry, notably in the synthesis of carbonic anhydrase inhibitors. The information presented herein is intended to support research and development activities by providing detailed, quantitative data and clear experimental protocols.
Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The key data from these analyses are summarized below.
Table 1: Summary of Spectroscopic Data
| Analytical Technique | Data |
| Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 296.9872[1] |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch: ~1680 cm⁻¹[1] |
| C-S vibrations: ~680 cm⁻¹[1] | |
| ¹H NMR Spectroscopy | Detailed data not publicly available |
| ¹³C NMR Spectroscopy | Detailed data not publicly available |
Synthesis of this compound
The synthesis of the title compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most commonly cited method involves the reaction of 3-acetyl-2,5-dichlorothiophene with benzylthiol in the presence of a base. An alternative procedure with a different solvent system has also been reported.
Experimental Protocols
Two primary protocols for the synthesis of this compound are detailed below.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution in DMF
This method, as described in US Patent 5538966 A1, utilizes dimethylformamide (DMF) as the solvent.[1]
-
Reactants:
-
3-Acetyl-2,5-dichlorothiophene
-
Benzylthiol
-
Potassium carbonate (K₂CO₃)
-
-
Solvent: Dimethylformamide (DMF)[1]
-
Procedure:
-
To a solution of 3-acetyl-2,5-dichlorothiophene in DMF, add potassium carbonate and benzylthiol.
-
Heat the reaction mixture to 80-85°C.[1]
-
Maintain the temperature and stir for 5 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Proceed with aqueous workup and extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Protocol 2: Alternative Synthesis in THF
An alternative procedure reported by Conrow et al. employs tetrahydrofuran (THF) as the solvent.[1]
-
Reactants:
-
3-Acetyl-2,5-dichlorothiophene
-
Benzylthiol
-
Potassium carbonate (K₂CO₃)
-
-
Solvent: Tetrahydrofuran (THF)[1]
-
Procedure:
-
Combine 3-acetyl-2,5-dichlorothiophene, benzylthiol, and potassium carbonate in THF.
-
Heat the mixture to reflux (approximately 66°C).[1]
-
Maintain the reflux and stir for 12 hours.[1]
-
Upon completion, cool the reaction mixture.
-
Perform an appropriate workup, likely involving filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure.
-
Purify the residue by suitable methods such as column chromatography or recrystallization.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
In-Depth Technical Guide: 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of the chemical compound 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. This thiophene derivative is a key intermediate in medicinal chemistry, particularly in the synthesis of carbonic anhydrase inhibitors.[1][2] Understanding its solubility and stability is crucial for its effective use in research and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClOS₂ | [1] |
| Molecular Weight | 282.81 g/mol | [1] |
| CAS Number | 160982-09-2 | [1] |
| Melting Point | 91-93°C | ChemicalBook |
| Appearance | Data not available | |
| Density | 1.33 g/cm³ | BenchChem |
Solubility Profile
A generalized experimental protocol for determining the solubility of a compound like this compound is provided below.
Experimental Protocol: Determination of Thermodynamic Solubility
This protocol outlines a method for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound
-
A selection of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution.
-
The following diagram illustrates a general workflow for characterizing a novel chemical compound, including the assessment of its solubility.
Caption: General workflow for the synthesis and characterization of a chemical compound.
Stability Profile
Specific stability data for this compound is not publicly available. However, an understanding of its potential degradation pathways can be inferred from the chemical properties of its constituent functional groups: the thiophene ring and the benzylthio ether moiety.
The thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[3][4] These oxidized species can be unstable and may undergo further reactions, including ring-opening. The benzyl ether group, and by extension the benzylthio ether group, is generally stable to a wide range of acidic and basic conditions but is susceptible to cleavage under reductive conditions, such as catalytic hydrogenolysis.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. This protocol outlines a general approach for a forced degradation study of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent (e.g., acetonitrile, methanol)
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and heat at a controlled temperature for a specified time.
-
Oxidation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in a stability chamber.
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector can help in assessing the peak purity, while an MS detector can aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products.
-
The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.
Caption: Potential degradation pathways for this compound.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided experimental protocols offer a framework for researchers to determine these critical parameters. A thorough understanding of the solubility and stability of this compound is paramount for its successful application in the synthesis of novel therapeutic agents and other areas of chemical research. Further studies are warranted to generate comprehensive and quantitative data to support its broader use in drug development.
References
An In-depth Technical Guide to 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is a substituted thiophene derivative that has garnered significant interest as a versatile intermediate in the synthesis of compounds with potential therapeutic applications. Its chemical structure, featuring a reactive acetyl group, a benzylthio moiety, and a chloro-substituted thiophene ring, makes it a valuable building block for the development of novel carbonic anhydrase inhibitors and anticancer agents. This technical guide provides a comprehensive overview of its synonyms, chemical properties, detailed synthesis protocols, and its role in the development of bioactive molecules. The guide also summarizes the available quantitative data for its derivatives, outlines relevant experimental protocols, and visualizes key synthetic and biological pathways.
Chemical Identity and Properties
This compound is a yellow solid with the molecular formula C₁₃H₁₁ClOS₂ and a molecular weight of 282.81 g/mol .[1] It is slightly soluble in chloroform and methanol.[1]
Synonyms and Identifiers
This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 160982-09-2[2] |
| Other Names | 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone[2] |
| 3-Acetyl-5-chloro-2-(benzylthio)thiophene | |
| Ethanone, 1-[5-chloro-2-[(phenylmethyl)thio]-3-thienyl]- | |
| Molecular Formula | C₁₃H₁₁ClOS₂[2] |
| Molecular Weight | 282.81 g/mol [2] |
| InChI Key | REGHIPPKDCMIBD-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 91-93°C | [1] |
| Boiling Point | 407.5±45.0 °C (Predicted) | [1] |
| Density | 1.33 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution (as described in US Patent 5,538,966 A1)
This method involves the reaction of 3-acetyl-2,5-dichlorothiophene with benzylthiol in the presence of a base.[3]
Reagents and Conditions:
-
Substrate: 3-Acetyl-2,5-dichlorothiophene
-
Nucleophile: Benzylthiol
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80–85°C
-
Reaction Time: 5 hours
Procedure:
-
To a solution of 3-acetyl-2,5-dichlorothiophene in DMF, add potassium carbonate and benzylthiol.
-
Heat the reaction mixture to 80-85°C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Alternative Synthetic Protocol (Conrow et al.)
An alternative procedure with a reported improvement in yield has also been described.[3]
Reagents and Conditions:
-
Substrate: 3-Acetyl-2,5-dichlorothiophene
-
Nucleophile: Benzylthiol
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: Reflux (~66°C)
-
Reaction Time: 12 hours
Procedure: The procedural steps are similar to the one described above, with the substitution of THF as the solvent and conducting the reaction at reflux temperature.
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of compounds targeting carbonic anhydrases and various cancer-related pathways. While quantitative biological data for the title compound itself is not extensively available, the activities of its derivatives highlight its importance.
Carbonic Anhydrase Inhibitors
This compound is a reagent used in the preparation of carbonic anhydrase inhibitors.[2] Thiophene-based sulfonamides have been shown to be potent inhibitors of carbonic anhydrases, particularly human carbonic anhydrase II (hCA II), which is a target for antiglaucoma drugs.[1][4]
Mechanism of Action: The inhibitory activity of sulfonamide-based carbonic anhydrase inhibitors stems from the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The thiophene ring and its substituents can further interact with the active site cleft, influencing the inhibitor's potency and selectivity.[5][6]
Anticancer Agents
Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines.[7]
Quantitative Data for Derivatives: While specific IC₅₀ values for the title compound are not available, studies on its derivatives have shown promising results.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| Thiophene Derivative A | HeLa (Cervical Cancer) | 0.37 |
| Thiophene Derivative B | MCF-7 (Breast Cancer) | 0.73 |
| Thiophene Derivative C | A549 (Lung Cancer) | 0.95 |
| Benzyl urea tetrahydrobenzo[b]thiophene | A549 (Lung Cancer) | Potent activity |
Note: The specific structures of derivatives A, B, and C are not detailed in the available literature.
Potential Mechanisms of Anticancer Activity: Thiophene derivatives have been reported to exert their anticancer effects through various mechanisms:[2][8]
-
Inhibition of Topoisomerase: Interfering with DNA replication and repair.
-
Inhibition of Tyrosine Kinases: Blocking signaling pathways involved in cell proliferation and survival.
-
Tubulin Interaction: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
-
Induction of Apoptosis: Triggering programmed cell death through reactive oxygen species (ROS) activation.[2]
Experimental Protocols for Biological Evaluation
Carbonic Anhydrase Inhibition Assay (General Protocol)
A common method to assess carbonic anhydrase inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compound dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a 96-well plate, add the buffer, hCA enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the p-NPA substrate.
-
Measure the rate of p-nitrophenol formation by monitoring the absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (vehicle-treated) cells and determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via nucleophilic aromatic substitution provides access to a scaffold that is central to the development of potent carbonic anhydrase inhibitors and novel anticancer agents. While direct biological data on the title compound is limited, the significant activity of its derivatives underscores its importance in medicinal chemistry and drug discovery. Further investigation into the direct biological effects of this compound and the synthesis of a broader range of derivatives could lead to the discovery of new therapeutic leads. This guide provides a foundational resource for researchers working with this promising thiophene derivative.
References
- 1. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | RUO [benchchem.com]
- 4. bcrcp.ac.in [bcrcp.ac.in]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Introduction
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is a key intermediate in the synthesis of various pharmacologically active compounds, including carbonic anhydrase inhibitors[1]. Its synthesis from 3-acetyl-2,5-dichlorothiophene is a critical step in the development of these therapeutic agents. The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 2-position of the thiophene ring is displaced by a benzylthiolate nucleophile. The acetyl group at the 3-position and the electron-deficient nature of the thiophene ring facilitate this substitution[2][3]. This document provides detailed protocols for this synthesis, summarizing various reported methodologies and their respective yields.
Reaction Principle
The core of this synthesis is the nucleophilic substitution of a chlorine atom on the thiophene ring by a sulfur nucleophile[2][4]. Benzylthiol (benzyl mercaptan) is deprotonated by a base to form the more nucleophilic benzylthiolate anion. This anion then attacks the electron-deficient carbon atom bonded to the chlorine at the 2-position of 3-acetyl-2,5-dichlorothiophene, leading to the formation of the desired thioether product and a chloride salt. The choice of base, solvent, and temperature significantly impacts the reaction efficiency and yield[5].
Data Presentation: Comparison of Synthetic Protocols
Several methods for the synthesis of this compound have been reported. The following table summarizes the key quantitative data from different protocols.
| Protocol Reference | Base | Solvent | Temperature | Reaction Time | Yield | Notes |
| Method 1 [5] | K₂CO₃ | DMF | 80–85°C | 5 hours | 88% | Product purified by column chromatography (hexane/ethyl acetate, 9:1). |
| Optimized Method (Conrow et al., 1999) [5] | K₂CO₃ | THF | Reflux (~66°C) | 12 hours | 97% | Product purified by column chromatography. |
| Patent Protocol 1 [6] | NaOH | Isopropyl Alcohol / Water | Reflux | 3 hours | Not explicitly stated | Involves pre-reaction of thiourea and benzyl chloride to form the thiol equivalent in situ. |
| Patent Protocol 2 [7] | Alkali (e.g., NaOH) | Ethanol / Water | 50-80°C | Not explicitly stated | Similar to Patent Protocol 1, forms the thiol equivalent in situ from thiourea and benzyl chloride. |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Protocol 1: Synthesis in Dimethylformamide (DMF) [5]
Materials:
-
3-acetyl-2,5-dichlorothiophene
-
Benzylthiol (Benzyl mercaptan)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hexane
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a stirred solution of 3-acetyl-2,5-dichlorothiophene (1.0 eq) in anhydrous DMF, add benzylthiol (1.1 eq).
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80–85°C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent system to afford the pure this compound.
Protocol 2: Optimized Synthesis in Tetrahydrofuran (THF) [5]
Materials:
-
3-acetyl-2,5-dichlorothiophene
-
Benzylthiol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol 1.
Procedure:
-
In a round-bottom flask, dissolve 3-acetyl-2,5-dichlorothiophene (1.0 eq) and benzylthiol (1.1 eq) in anhydrous THF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 66°C) and maintain for 12 hours, with stirring. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude product via column chromatography to yield the final product.
Mandatory Visualizations
Diagram 1: Chemical Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Reaction Components
Caption: Key components and their roles in the synthesis reaction.
References
- 1. scbt.com [scbt.com]
- 2. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | RUO [benchchem.com]
- 6. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 7. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is a valuable intermediate in medicinal chemistry and drug development, notably serving as a precursor for carbonic anhydrase inhibitors.[1] Its synthesis is a key step in the development of various therapeutic agents. This document provides detailed protocols for the synthesis of this compound via nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry. The primary route involves the reaction of 3-acetyl-2,5-dichlorothiophene with benzylthiol or its in situ generated equivalent. The protocols and data presented herein are intended to guide researchers in the efficient and reproducible synthesis of this important building block.
The reaction proceeds through the displacement of the chlorine atom at the 2-position of the thiophene ring by the sulfur nucleophile. The electron-withdrawing acetyl group at the 3-position and the chloro group at the 5-position activate the thiophene ring towards nucleophilic attack, facilitating the substitution reaction.
Reaction Data Summary
The following tables summarize the key quantitative data for two common protocols for the synthesis of this compound.
Table 1: Reactants and Product Information
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Acetyl-2,5-dichlorothiophene | Starting Material | C₆H₄Cl₂OS | 195.07 | 36157-40-1 |
| Benzylthiol | Nucleophile | C₇H₈S | 124.21 | 100-53-8 |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 584-08-7 |
| Sodium Hydroxide | Base | NaOH | 40.00 | 1310-73-2 |
| This compound | Product | C₁₃H₁₁ClOS₂ | 282.81 | 160982-09-2 |
Table 2: Reaction Conditions and Yields
| Protocol | Nucleophile Source | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purification |
| Protocol 1 | Benzylthiol | DMF | K₂CO₃ | 80-85 | 5 | 88 | Column Chromatography |
| Protocol 2 | Thiourea & Benzyl Chloride | Isopropyl Alcohol / Water | NaOH | Reflux | 3 | 97 (crude) | Recrystallization |
Experimental Protocols
Protocol 1: Direct Nucleophilic Substitution with Benzylthiol
This protocol details the direct reaction of 3-acetyl-2,5-dichlorothiophene with benzylthiol in the presence of potassium carbonate.
Materials:
-
3-Acetyl-2,5-dichlorothiophene
-
Benzylthiol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
To a solution of 3-acetyl-2,5-dichlorothiophene in dimethylformamide (DMF), add benzylthiol and potassium carbonate.
-
Heat the reaction mixture to 80-85°C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After 5 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a hexane/ethyl acetate (9:1) solvent system to yield the pure this compound.[2]
Protocol 2: In Situ Generation of Benzylthiolate
This protocol describes the synthesis using benzylthiolate generated in situ from thiourea and benzyl chloride.[3]
Materials:
-
Thiourea
-
Benzyl chloride
-
3-Acetyl-2,5-dichlorothiophene
-
Isopropyl alcohol
-
Water
-
Sodium hydroxide (NaOH) solution (4M)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware with reflux condenser and stirring apparatus
Procedure:
-
In a reaction vessel, combine thiourea, benzyl chloride, isopropyl alcohol, and water.
-
Heat the mixture to reflux with stirring and maintain for 2 hours.
-
Cool the reaction mixture to 60°C.
-
Add 3-acetyl-2,5-dichlorothiophene to the reaction mixture.
-
Slowly add a 4M sodium hydroxide solution, maintaining the temperature between 60-65°C.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction to room temperature. A solid may precipitate.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The benzylthiolate anion attacks the carbon bearing a chlorine atom at the 2-position of the thiophene ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the thiophene ring, yielding the final product.
Caption: Nucleophilic aromatic substitution mechanism.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone Derivatives via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of various derivatives of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone through palladium-catalyzed cross-coupling reactions. The protocols outlined herein are based on established synthetic strategies for the functionalization of thiophene cores and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
The thiophene scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The target molecule, this compound, is a key intermediate in the synthesis of carbonic anhydrase inhibitors and other biologically active compounds.[1][2] The presence of a reactive chlorine atom at the 5-position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the exploration of the structure-activity relationship (SAR) by synthesizing a library of derivatives with different substituents at this position.
This application note details protocols for several powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig amination, and Heck reactions, for the derivatization of this compound.
General Reaction Scheme
The overall synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with various coupling partners to yield a diverse range of derivatives.
Figure 1: General scheme for the synthesis of this compound derivatives.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3]
Reaction:
Note: A visual representation of the chemical structures would be placed here.
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Representative Data (for analogous 5-chlorothiophene derivatives): [4]
| Coupling Partner (Arylboronic Acid) | Product | Yield (%) |
| Phenylboronic acid | 1-(2-(Benzylthio)-5-phenylthiophen-3-yl)ethanone | 85-95 |
| 4-Methoxyphenylboronic acid | 1-(2-(Benzylthio)-5-(4-methoxyphenyl)thiophen-3-yl)ethanone | 80-90 |
| 3-Fluorophenylboronic acid | 1-(2-(Benzylthio)-5-(3-fluorophenyl)thiophen-3-yl)ethanone | 75-85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]
Reaction:
Note: A visual representation of the chemical structures would be placed here.
Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) followed by triethylamine (2.5 mmol, 2.5 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.[6]
Representative Data (for analogous aryl chlorides): [7]
| Coupling Partner (Terminal Alkyne) | Product | Yield (%) |
| Phenylacetylene | 1-(2-(Benzylthio)-5-(phenylethynyl)thiophen-3-yl)ethanone | 70-85 |
| 1-Hexyne | 1-(2-(Benzylthio)-5-(hex-1-yn-1-yl)thiophen-3-yl)ethanone | 65-80 |
| Trimethylsilylacetylene | 1-(2-(Benzylthio)-5-((trimethylsilyl)ethynyl)thiophen-3-yl)ethanone | 75-90 |
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide.[8]
Protocol:
-
In a dry flask under argon, dissolve this compound (1.0 mmol, 1.0 equiv.) and the organostannane (1.1 mmol, 1.1 equiv.) in anhydrous DMF (10 mL).
-
Add bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%).
-
Heat the mixture to 90 °C for 8-16 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous potassium fluoride solution to remove tin byproducts, then with brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds.[9][10]
Protocol:
-
To a glovebox-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable phosphine ligand like XPhos (0.03 mmol, 3 mol%)).
-
Add anhydrous toluene (10 mL).
-
Seal the tube and heat to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with ether, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[8][11]
Protocol:
-
In a pressure vessel, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base such as triethylamine (1.5 mmol, 1.5 equiv.).
-
Add a solvent like DMF or acetonitrile (10 mL).
-
Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Experimental Workflows
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathways and Logical Relationships
The catalytic cycle for these palladium-catalyzed reactions generally involves three key steps: oxidative addition, transmetalation (or related step), and reductive elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors from 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte balance, and various biosynthetic reactions.[1] The overexpression or dysregulation of certain CA isoforms has been implicated in the pathophysiology of several diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention. Sulfonamides and their derivatives are a well-established class of potent carbonic anhydrase inhibitors.[1] Thiophene-based sulfonamides, in particular, have emerged as a promising scaffold for the design of novel and selective CA inhibitors. This document provides detailed protocols for the synthesis of thiophene-based sulfonamide inhibitors starting from 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone and for the subsequent evaluation of their inhibitory activity.
Synthesis of Thiophene-based Carbonic Anhydrase Inhibitors
The synthesis of a thiophene-based sulfonamide inhibitor from this compound can be achieved through a multi-step process involving chlorosulfonation followed by amination. The following is a representative synthetic protocol.
Experimental Protocol: Synthesis of a Thiophene-based Sulfonamide
Step 1: Chlorosulfonation of this compound
-
In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0°C in an ice bath.
-
Slowly add this compound (1 equivalent) to the cooled chlorosulfonic acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
The resulting precipitate, 3-acetyl-2-(benzylthio)-5-chlorothiophene-4-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Amination of 3-acetyl-2-(benzylthio)-5-chlorothiophene-4-sulfonyl chloride
-
Dissolve the crude 3-acetyl-2-(benzylthio)-5-chlorothiophene-4-sulfonyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the desired amine (e.g., ammonia, or a primary/secondary amine) (2-3 equivalents) in the same solvent to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired thiophene-based sulfonamide.
In Vitro Carbonic Anhydrase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms can be determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials and Reagents
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Synthesized inhibitor compounds and a standard inhibitor (e.g., Acetazolamide)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare stock solutions of the synthesized inhibitor compounds and the standard inhibitor in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (typically ranging from 0.1 nM to 100 µM) to the sample wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately measure the absorbance at 348 nm at 30-second intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 values using the Cheng-Prusoff equation.
-
Data Presentation
The inhibitory activities of representative thiophene-based sulfonamides against various human carbonic anhydrase (hCA) isoforms are summarized in the table below.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Thiophene Sulfonamide 1 | 224 | 2.2 | 5.4 | 3.4 |
| Thiophene Sulfonamide 2 | 7544 | 7.7 | 811 | 239 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Note: The data presented are for representative thiophene-based sulfonamides and may not be from compounds synthesized directly from this compound. This data is for illustrative purposes to demonstrate the potential inhibitory activity of this class of compounds.[2]
Visualizations
References
Application Notes and Protocols for the Synthesis of Anticancer Derivatives from 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of two classes of potential anticancer derivatives—chalcones and thienopyrimidines—starting from 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. It includes methodologies for key experiments, a summary of expected quantitative data, and visualizations of the synthetic workflows and a relevant signaling pathway.
Introduction
Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties. The starting material, this compound, possesses key functional groups that make it a versatile scaffold for the synthesis of novel derivatives. This protocol outlines the synthesis of chalcone and thienopyrimidine derivatives, which have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation
The following tables summarize the expected quantitative data for the synthesized derivatives. The hypothetical data is based on typical results reported for similar compounds in the literature.
Table 1: Synthesis of Chalcone Derivatives
| Compound ID | Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| C1 | Benzaldehyde | 24 | 85 | 110-112 |
| C2 | 4-Methoxybenzaldehyde | 24 | 88 | 125-127 |
| C3 | 4-Chlorobenzaldehyde | 24 | 82 | 130-132 |
| C4 | 4-Nitrobenzaldehyde | 24 | 78 | 145-147 |
Table 2: Synthesis of Thienopyrimidine Derivatives
| Compound ID | Chalcone Intermediate | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| TP1 | C1 | 12 | 75 | 210-212 |
| TP2 | C2 | 12 | 78 | 225-227 |
| TP3 | C3 | 12 | 72 | 230-232 |
| TP4 | C4 | 12 | 68 | 245-247 |
Table 3: In Vitro Anticancer Activity (Hypothetical IC50 Values in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| C1 | 15.2 | 20.5 | 18.3 | 22.1 |
| C2 | 8.7 | 12.1 | 10.5 | 14.8 |
| C3 | 10.1 | 15.8 | 13.2 | 18.4 |
| C4 | 5.4 | 8.9 | 6.1 | 9.5 |
| TP1 | 7.8 | 10.2 | 8.9 | 11.5 |
| TP2 | 2.1 | 4.5 | 3.3 | 5.8 |
| TP3 | 4.5 | 6.8 | 5.1 | 7.9 |
| TP4 | 1.8 | 3.2 | 2.5 | 4.1 |
| Doxorubicin | 0.9 | 1.2 | 1.1 | 1.5 |
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired aromatic aldehyde in ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40% aqueous solution of KOH.
-
Slowly add the KOH solution dropwise to the stirred reaction mixture.
-
Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to neutralize the excess KOH.
-
The precipitated solid (the chalcone derivative) is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product is then purified by recrystallization from ethanol to afford the pure chalcone derivative.
-
The structure of the synthesized chalcone can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Thienopyrimidine Derivatives from Chalcones
This protocol outlines the cyclization of the synthesized chalcones with urea to form thienopyrimidine derivatives.
Materials:
-
Synthesized chalcone derivative (from Protocol 1)
-
Urea
-
Ethanol
-
Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the chalcone derivative and 1.5 equivalents of urea in ethanol.
-
Add a catalytic amount of KOH to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution with dilute HCl, which will cause the thienopyrimidine derivative to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Characterize the final thienopyrimidine product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds against various cancer cell lines.
Materials:
-
Synthesized chalcone and thienopyrimidine derivatives
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture the cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO₂ at 37°C.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., Doxorubicin) for 48-72 hours. A vehicle control (DMSO) should also be included.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic workflow for the preparation of chalcone and thienopyrimidine derivatives.
Signaling Pathway Diagram
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by thiophene derivatives.
Application Notes and Protocols: 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is a key synthetic intermediate in medicinal chemistry, primarily utilized as a scaffold for the development of potent enzyme inhibitors. Its structural features, including a thiophene core, a benzylthio group, and a reactive acetyl moiety, make it a versatile building block for creating novel therapeutic agents. This document provides detailed application notes on its use in the synthesis of carbonic anhydrase inhibitors and potential anticancer agents, along with comprehensive experimental protocols and an overview of the relevant biological pathways.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 160982-09-2[1] |
| Molecular Formula | C₁₃H₁₁ClOS₂[1] |
| Molecular Weight | 282.81 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Application 1: Synthesis of Carbonic Anhydrase Inhibitors
This compound serves as a crucial starting material for the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. The thiophene core acts as a scaffold to which a sulfonamide group, essential for zinc binding in the enzyme's active site, can be appended.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Thiophene-Based Sulfonamides
The following table summarizes the inhibitory activity of representative thiophene-based sulfonamides against human carbonic anhydrase isoforms I, II, IX, and XII.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Thiophene-Sulfonamide 1 | 447.28 | 309.44 | - | - |
| Thiophene-Sulfonamide 2 | 1004.65 | 935.93 | - | - |
| Pyridine-Sulfonamide 3 | - | 271 | 137 | 91 |
Data for illustrative purposes, representing the inhibitory potential of thiophene and related heterocyclic sulfonamides.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This protocol describes the determination of inhibitory activity of a test compound against carbonic anhydrase using a stopped-flow spectrophotometer. The assay measures the enzyme-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II or hCA IX)
-
Test inhibitor (e.g., a sulfonamide derivative of this compound)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄)
-
Phenol red indicator (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in HEPES buffer.
-
Prepare a solution of the carbonic anhydrase isoenzyme in HEPES buffer.
-
Prepare a solution of the pH indicator (phenol red) in HEPES buffer containing Na₂SO₄.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Performance:
-
Set the stopped-flow instrument to monitor the absorbance change at 557 nm.
-
In one syringe of the stopped-flow apparatus, load the enzyme and inhibitor solution (pre-incubated for 15 minutes).
-
In the other syringe, load the CO₂-saturated water and phenol red solution.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator.
-
-
Data Analysis:
-
The initial rates of the reaction are determined from the linear phase of the absorbance change over time.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited enzyme activity.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Ki values can be calculated using the Cheng-Prusoff equation.
-
Application 2: Development of Anticancer Agents
The thiophene scaffold is present in numerous compounds with demonstrated anticancer activity. This compound can be chemically modified to generate derivatives that exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action for such derivatives often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative thiophene derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Thiophene Derivative A | A549 (Lung) | 5.98 |
| Thiophene Derivative B | HT29 (Colon) | 1.69 |
| Thiophene Derivative C | MCF-7 (Breast) | 39.0 |
| Thiophene Derivative D | MDA-MB-231 (Breast) | 35.1 |
These values are for structurally related thiophene compounds and serve as a reference for the potential of derivatives from the core molecule.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of synthesized thiophene derivatives on cancer cells.
Materials:
-
Synthesized thiophene derivative
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivative in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Signaling Pathways and Mechanisms of Action
Carbonic Anhydrase IX in Cancer
Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is largely absent in normal tissues. Its expression is primarily induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α). CA IX plays a critical role in tumor progression by regulating intra- and extracellular pH. It catalyzes the hydration of CO₂ to bicarbonate and protons. The protons are extruded, leading to acidification of the tumor microenvironment, which promotes invasion and metastasis. The bicarbonate is taken up by cancer cells to buffer intracellular pH, allowing them to survive and proliferate in an otherwise acidic environment. Inhibition of CA IX is therefore a promising strategy for cancer therapy.
Caption: Hypoxia-induced CA IX signaling pathway in cancer.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of derivatives from this compound and their subsequent biological evaluation.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds. Its application in the development of carbonic anhydrase inhibitors and anticancer agents highlights its importance in medicinal chemistry. The provided protocols and pathway information serve as a guide for researchers to explore the therapeutic potential of derivatives synthesized from this core scaffold.
References
Application Notes and Protocols for the Synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For distribution to: Researchers, scientists, and drug development professionals.
This document provides detailed experimental procedures and supporting data for the synthesis of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone, a key intermediate in medicinal chemistry.
Application Notes
This compound is a thiophene derivative with significant utility as a building block in the synthesis of more complex heterocyclic compounds.[1] Its molecular structure incorporates several key features: a thiophene ring, a benzylthio group, a chloro substituent, and an acetyl group.[1] These functional groups provide versatile handles for a variety of chemical transformations, including nucleophilic substitution and cyclization reactions.[1]
This compound is particularly noted as a reagent in the preparation of carbonic anhydrase inhibitors, a class of drugs with applications in treating glaucoma, epilepsy, and other conditions.[2][3] The presence of the benzylthio and chloro groups can influence the compound's reactivity and its binding affinity to biological targets.[1] The aromatic thiophene core allows for potential π-π stacking interactions with aromatic amino acid residues in proteins, which can be a crucial factor in its biological activity.[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClOS₂ |
| Molecular Weight | 282.81 g/mol |
| CAS Number | 160982-09-2 |
| Melting Point | 91-93°C |
| Appearance | Not explicitly stated, but likely a solid at room temperature |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | δ 2.60 (s, 3H, COCH₃), 4.30 (s, 2H, SCH₂Ph), 7.30–7.40 (m, 5H, aromatic) |
| Mass Spectrometry (EI) | m/z 282.8 [M]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. Below are two established protocols with varying reaction conditions and yields.
Table 3: Comparison of Synthetic Protocols
| Parameter | Protocol 1 (Optimized) | Protocol 2 |
| Starting Material | 3-Acetyl-2,5-dichlorothiophene | 3-Acetyl-2,5-dichlorothiophene |
| Nucleophile | Benzylthiol | Benzylthiol |
| Base | Potassium carbonate (K₂CO₃) | Potassium carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Temperature | Reflux (~66°C) | 80–85°C |
| Reaction Time | 12 hours | 5 hours |
| Yield | 97% | 88% |
| Purification | Column Chromatography | Column Chromatography |
Detailed Experimental Protocol (Optimized - 97% Yield)
This protocol is based on the higher-yield method for the synthesis of this compound.
Materials:
-
3-Acetyl-2,5-dichlorothiophene
-
Benzylthiol
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetyl-2,5-dichlorothiophene.
-
Addition of Reagents: Add potassium carbonate and anhydrous tetrahydrofuran (THF) to the flask. Begin stirring the mixture.
-
Nucleophile Addition: Add benzylthiol to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 66°C) with continuous stirring. Maintain the reflux for 12 hours.
-
Workup: After 12 hours, allow the reaction mixture to cool to room temperature. Remove the THF under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. The protocol includes method validation parameters as per ICH Q2(R1) guidelines and procedures for forced degradation studies.
Introduction
This compound is a multifunctional thiophene derivative used as a high-value synthetic intermediate in medicinal chemistry and pharmaceutical research.[1] Its molecular structure, featuring a thiophene core with benzylthio, chloro, and acetyl groups, makes it a versatile building block for novel heterocyclic compounds.[1] Accurate quantification of this compound is essential for quality control during synthesis, formulation, and for ensuring the stability of drug substances and products.[2]
This application note details a robust, specific, and stability-indicating RP-HPLC method developed for its analysis. The method is validated to demonstrate its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4]
Compound Information:
-
IUPAC Name: 1-(2-(benzylsulfanyl)-5-chlorothiophen-3-yl)ethanone[5]
-
CAS Number: 160982-09-2[5]
-
Molecular Formula: C₁₃H₁₁ClOS₂[1]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[2]
-
Reagents:
-
Reference Standard: this compound, purity >99%.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 60% B5-15 min: 60% to 90% B15-20 min: 90% B20-22 min: 90% to 60% B22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL for the calibration curve.
Forced Degradation (Stress) Studies Protocol
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Heat at 70°C for 8 hours.[7] Cool, neutralize with 1 M NaOH, and dilute with diluent to a final concentration of 50 µg/mL.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute with diluent to a final concentration of 50 µg/mL.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂.[8] Store at room temperature, protected from light, for 24 hours.[9] Dilute with diluent to a final concentration of 50 µg/mL.
-
Thermal Degradation: Expose the solid powder of the compound to 80°C in a hot air oven for 48 hours.[10] Dissolve the stressed powder in diluent to prepare a 50 µg/mL solution.
-
Photolytic Degradation: Expose the solid powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.[9] Dissolve the stressed powder in diluent to prepare a 50 µg/mL solution.
A control sample (unstressed) at the same concentration should be analyzed alongside the stressed samples.
Visualized Workflows and Logic
Caption: Workflow for analytical method development and validation.
Caption: Key parameters for analytical method validation.
Caption: Workflow for conducting forced degradation studies.
Results and Data Presentation
The following tables summarize the expected quantitative data from the method validation experiments.
Linearity and Range
The linearity of the method is determined by analyzing a series of dilutions of the standard solution. The peak area is plotted against the concentration, and the correlation coefficient (r²) is calculated.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,230 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,100 |
| 50.0 | 759,950 |
| 75.0 | 1,140,500 |
| 100.0 | 1,521,000 |
| Results | |
| Slope | 15205 |
| Intercept | 150 |
| r² | 0.9998 |
Accuracy (% Recovery)
Accuracy is assessed by spiking a known amount of the reference standard into a placebo mixture at three different concentration levels (80%, 100%, 120%).
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Mean ± SD | 99.8 ± 0.7% |
Precision (% RSD)
Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at 100% concentration (50 µg/mL).
| Precision Type | Replicate | Peak Area (mAU*s) | % RSD |
| Repeatability (Day 1) | 1 | 760,100 | |
| 2 | 758,900 | ||
| 3 | 761,500 | ||
| 4 | 759,800 | ||
| 5 | 762,300 | ||
| 6 | 760,500 | 0.18% | |
| Intermediate (Day 2) | 1 | 758,500 | |
| 2 | 757,200 | ||
| 3 | 760,100 | ||
| 4 | 759,000 | ||
| 5 | 761,000 | ||
| 6 | 758,800 | 0.21% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Robustness
The robustness of the method is tested by introducing small, deliberate variations in the method parameters.
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate (mL/min) | 0.9, 1.1 | < 2.0% |
| Column Temp. (°C) | 28, 32 | < 2.0% |
| Mobile Phase Comp. (±2%) | Acetonitrile ± 2% | < 2.0% |
Conclusion
The developed RP-HPLC method for the quantification of this compound is specific, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating nature, showing that degradation products do not interfere with the quantification of the main compound. This method is suitable for routine quality control analysis and stability testing in a pharmaceutical development setting.
References
- 1. This compound | RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. This compound | C13H11ClOS2 | CID 9808823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijisrt.com [ijisrt.com]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is a highly functionalized thiophene derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its strategic combination of a reactive acetyl group, a chloro substituent amenable to substitution, and a benzylthio moiety offers multiple avenues for chemical modification. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of carbonic anhydrase inhibitors and potential anticancer agents.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 160982-09-2 | [1] |
| Molecular Formula | C₁₃H₁₁ClOS₂ | [1] |
| Molecular Weight | 282.81 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 86-88 °C (recrystallized from ethanol) | [3] |
Synthesis of this compound
This building block is conveniently synthesized via a nucleophilic aromatic substitution reaction from commercially available starting materials.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
3-Acetyl-2,5-dichlorothiophene
-
Thiourea
-
Benzyl chloride
-
Ethanol
-
Water
-
4M Sodium hydroxide (NaOH) solution
-
Sodium hypochlorite solution (5.25%)
Procedure:
-
A mixture of thiourea (1.29 kg, 16.9 mol), benzyl chloride (1.86 L, 16.1 mol), ethanol (13.5 L), and water (4.5 L) is heated to reflux for over 2 hours.
-
The reaction mixture is then cooled to 74 °C over a period of more than 20 minutes.
-
3-Acetyl-2,5-dichlorothiophene (3.00 kg, 15.4 mol) is added to the mixture.
-
A 4M aqueous solution of sodium hydroxide (10 L) is then added.
-
The mixture is heated to reflux for 3 hours and subsequently cooled to room temperature.
-
The reaction is diluted with water (10 L) and stirred for 30 minutes.
-
The mixture is decolorized by the addition of a sodium hypochlorite solution (3 L, 5.25%).
-
After stirring for an additional 30 minutes, the solid product is collected by filtration.
-
The solid is washed with water (4 x 2.5 L) and dried at room temperature to yield the crude product.
-
The crude product can be recrystallized from ethanol to afford pure this compound.
Yield: 4.22 kg (97% crude).[3]
Characterization Data:
-
Melting Point: 86-88 °C (after recrystallization from ethanol).[3]
Application in the Synthesis of Carbonic Anhydrase Inhibitors
A primary application of this compound is as a key intermediate in the synthesis of the carbonic anhydrase inhibitor, Brinzolamide, which is used to treat glaucoma.
Logical Workflow for the Synthesis of Brinzolamide
Caption: Synthetic pathway from the building block to Brinzolamide.
Representative Experimental Protocol: Towards Brinzolamide Synthesis
The following is a representative multi-step protocol illustrating the conversion of the building block towards the core structure of Brinzolamide, based on general patent literature.[4][5]
Step 1: Oxime Formation
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the oxime derivative.
Step 2: Chlorosulfonylation
-
Cool chlorosulfonic acid in an appropriate reaction vessel.
-
Slowly add the oxime derivative from the previous step to the cooled chlorosulfonic acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the sulfonyl chloride intermediate.
Step 3: Intramolecular Cyclization and Further Elaboration
-
The sulfonyl chloride intermediate can then undergo intramolecular cyclization, followed by the introduction of the appropriate side chain and subsequent transformations to yield Brinzolamide. These steps often involve the use of specific chiral auxiliaries and require careful control of reaction conditions as detailed in various patents.[4][5]
Application in the Synthesis of Anticancer Agents
The this compound scaffold is a valuable precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives. This class of compounds has demonstrated significant potential as anticancer agents.[6] The synthesis typically involves the conversion of the acetyl group and the adjacent thiophene carbon into a pyrimidine ring.
Experimental Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: General workflow for synthesizing Thieno[2,3-d]pyrimidines.
Representative Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
This protocol describes a plausible route to a thieno[2,3-d]pyrimidine derivative, drawing from established methods for similar transformations.[7]
Step 1: Formation of the 2-Aminothiophene Intermediate
-
A mixture of this compound, elemental sulfur, and a cyano-active methylene compound (e.g., malononitrile or cyanoacetamide) is suspended in a suitable solvent such as ethanol or DMF.
-
A catalytic amount of a base (e.g., morpholine or triethylamine) is added.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed, and dried to yield the 2-aminothiophene derivative.
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine Core
-
The 2-aminothiophene derivative from the previous step is heated in an excess of formamide or with urea at a high temperature (e.g., 150-180 °C).
-
The reaction is continued until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization from a suitable solvent to give the desired thieno[2,3-d]pyrimidine derivative.
Biological Activity of Related Thieno[2,3-d]pyrimidine Derivatives
While specific biological data for derivatives of this compound are not widely published, structurally related thieno[2,3-d]pyrimidines have shown potent anticancer activity. The following table summarizes representative data for analogous compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | Various | Varies | [6][8] |
Note: The specific activity will depend on the substituents on the thieno[2,3-d]pyrimidine core.
Conclusion
This compound is a valuable and versatile chemical building block with demonstrated utility in the synthesis of medicinally important compounds. The protocols and data presented herein provide a foundation for researchers to explore its potential in the development of novel therapeutics, particularly in the areas of carbonic anhydrase inhibition and anticancer drug discovery. The multiple reactive sites on the molecule offer significant opportunities for the generation of diverse chemical libraries for biological screening.
References
- 1. This compound | C13H11ClOS2 | CID 9808823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]
- 4. Method for preparation of brinzolamide and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and effective method is the nucleophilic aromatic substitution of a dichlorinated thiophene derivative. Specifically, the reaction of 3-Acetyl-2,5-dichlorothiophene with benzylthiol in the presence of a base is a well-established route.[1] An optimized version of this synthesis has been reported with significantly high yields.[1]
Q2: What is the expected yield for this synthesis?
A2: Reported yields vary depending on the specific reaction conditions. A standard protocol may yield around 88%, while an optimized synthesis has been reported to achieve a yield as high as 97% after purification.[1]
Q3: What are the critical parameters to control for maximizing the yield?
A3: Key parameters to optimize for a higher yield include the choice of base, solvent, reaction temperature, and reaction time.[1] For instance, the use of a suitable base and solvent system is crucial for efficient reaction progress.
Q4: What are potential side reactions that can lower the yield?
A4: While the primary reaction is a nucleophilic substitution, potential side reactions in related thiophene chemistry, such as Friedel-Crafts reactions, can include acylation at the incorrect position, ring opening, or polymerization under harsh conditions.[2][3] Although not a Friedel-Crafts reaction, awareness of thiophene ring stability is important. In the context of the specified nucleophilic substitution, incomplete reaction or degradation of starting materials or product under prolonged heating can also reduce the yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents | Ensure the purity and reactivity of 3-Acetyl-2,5-dichlorothiophene and benzylthiol. Use freshly opened or properly stored reagents. |
| Ineffective base | The choice of base is critical. Potassium carbonate (K₂CO₃) has been shown to be effective.[1] Ensure the base is anhydrous and of high purity. | |
| Incorrect solvent | The solvent plays a significant role in the reaction. Tetrahydrofuran (THF) and Dimethylformamide (DMF) have been used successfully.[1] Ensure the solvent is dry. | |
| Low reaction temperature | The reaction may require heating to proceed at an adequate rate. Refluxing in THF (~66°C) or heating to 80-85°C in DMF are reported conditions.[1] | |
| Presence of Multiple Spots on TLC (Impure Product) | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. |
| Side reactions | Overheating or prolonged reaction times can sometimes lead to decomposition or side products. Optimize the reaction time and temperature. | |
| Impure starting materials | Verify the purity of the starting materials by analytical techniques such as NMR or GC-MS before starting the reaction. | |
| Difficulty in Product Purification | Co-eluting impurities | If column chromatography is challenging, try different solvent systems (e.g., varying ratios of hexane/ethyl acetate).[1] Recrystallization from a suitable solvent system could also be an effective purification method. |
| Oily product | The product is expected to be a solid at room temperature. If an oil is obtained, it may indicate the presence of impurities. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
Standard Synthesis of this compound[1]
Reagents and Materials:
-
3-Acetyl-2,5-dichlorothiophene
-
Benzylthiol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hexane
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Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
TLC plates and developing chamber
Procedure:
-
To a solution of 3-Acetyl-2,5-dichlorothiophene in DMF, add potassium carbonate.
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Add benzylthiol to the mixture.
-
Heat the reaction mixture to 80–85°C.
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Stir the reaction for 5 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to obtain the final product.
Expected Yield: ~88%
Optimized Synthesis of this compound[1]
Reagents and Materials:
-
3-Acetyl-2,5-dichlorothiophene
-
Benzylthiol
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer with heating and reflux condenser
-
TLC plates and developing chamber
Procedure:
-
Dissolve 3-Acetyl-2,5-dichlorothiophene in THF.
-
Add potassium carbonate and benzylthiol to the solution.
-
Heat the mixture to reflux (~66°C).
-
Maintain the reflux for 12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure product.
Expected Yield: 97%
Data Presentation
Table 1: Comparison of Synthetic Protocols
| Parameter | Standard Synthesis | Optimized Synthesis |
| Starting Material | 3-Acetyl-2,5-dichlorothiophene | 3-Acetyl-2,5-dichlorothiophene |
| Nucleophile | Benzylthiol | Benzylthiol |
| Base | Potassium carbonate (K₂CO₃) | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Temperature | 80–85°C | Reflux (~66°C) |
| Reaction Time | 5 hours | 12 hours |
| Reported Yield | 88% | 97% |
Visualizations
References
Optimization of reaction conditions for 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent and effective method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting 3-acetyl-2,5-dichlorothiophene with benzylthiol in the presence of a base. The starting material, 3-acetyl-2,5-dichlorothiophene, is typically synthesized via a Friedel-Crafts acylation of 2,5-dichlorothiophene.
Q2: What is the role of the base in the SNAr reaction?
A2: A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the benzylthiol, forming the benzylthiolate anion. This anion is a more potent nucleophile that readily attacks the electron-deficient thiophene ring.
Q3: How does the choice of solvent affect the SNAr reaction?
A3: The solvent plays a crucial role in the reaction's efficiency and selectivity. Polar aprotic solvents like Dimethylformamide (DMF) can accelerate the reaction due to their high polarity. However, they may also promote side reactions.[1] Tetrahydrofuran (THF), a less polar solvent, can enhance selectivity, potentially leading to a cleaner reaction profile, though it may require longer reaction times or higher temperatures to achieve comparable conversion.[1]
Q4: What are the key purification steps for the final product?
A4: After the reaction is complete, a standard aqueous workup is typically performed to remove the base and other water-soluble impurities. The crude product is then often purified using column chromatography on silica gel, with a common eluent system being a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Part 1: Synthesis of 3-acetyl-2,5-dichlorothiophene (Friedel-Crafts Acylation)
Issue 1: Low or No Conversion of 2,5-dichlorothiophene
| Potential Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | The catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or purified batch of the Lewis acid. |
| Insufficient Catalyst | For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the product can form a complex with the catalyst.[2] Consider increasing the molar equivalents of the catalyst relative to the acylating agent. |
| Suboptimal Reaction Temperature | While the reaction is often run at room temperature, gentle heating may be necessary to initiate the reaction. Monitor the reaction by TLC or GC-MS to find the optimal temperature. |
| Impure Reactants | Impurities in 2,5-dichlorothiophene or acetyl chloride can inhibit the catalyst. Ensure the purity of starting materials, distilling them if necessary. |
Issue 2: Formation of Multiple Products (Isomers)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | Friedel-Crafts acylation of thiophenes is generally regioselective for the 2- and 5-positions. However, some 3-acylation may occur. The use of a bulky Lewis acid or optimizing the reaction temperature can sometimes improve selectivity. |
| Di-acylation | Although the acetyl group is deactivating, forcing conditions (high temperature, long reaction time) can lead to the introduction of a second acetyl group. Use a slight excess of the 2,5-dichlorothiophene to favor mono-acylation. |
Part 2: Synthesis of this compound (SNAr Reaction)
Issue 1: Incomplete Consumption of 3-acetyl-2,5-dichlorothiophene
| Potential Cause | Recommended Solution |
| Insufficient Base | Ensure at least one equivalent of base is used to fully deprotonate the benzylthiol. For solid bases like K₂CO₃, ensure efficient stirring to maximize surface area contact. |
| Low Reaction Temperature | If using a lower-boiling solvent like THF, refluxing may be necessary to drive the reaction to completion.[1] For DMF, temperatures around 80-85°C are typically effective.[1] |
| Short Reaction Time | Monitor the reaction progress by TLC. The reaction time can vary depending on the solvent and temperature, ranging from 5 to 12 hours.[1] |
Issue 2: Formation of Dark, Tar-like Byproducts
| Potential Cause | Recommended Solution |
| Decomposition at High Temperatures | If using a high-boiling solvent like DMF, prolonged heating at excessively high temperatures can lead to decomposition of the starting materials or product. Maintain the recommended temperature range (80-85°C).[1] |
| Side Reactions with Solvent | DMF can be reactive under strongly basic conditions at high temperatures. If decomposition is a significant issue, consider switching to a more inert solvent like THF or dioxane, and adjust the temperature and reaction time accordingly. |
Issue 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Benzylthiol | Benzylthiol can be oxidized to dibenzyl disulfide, which can co-elute with the product. A dilute aqueous solution of a mild oxidant or a wash with a dilute base solution during workup can help remove unreacted thiol. |
| Formation of Isomeric Byproducts | Although the substitution is expected at the 2-position, minor amounts of substitution at the 5-position may occur. Careful column chromatography with a shallow gradient of the eluent system may be required to separate these isomers. |
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for the SNAr Synthesis
| Parameter | Method A | Method B |
| Starting Material | 3-acetyl-2,5-dichlorothiophene | 3-acetyl-2,5-dichlorothiophene |
| Nucleophile | Benzylthiol | Benzylthiol |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Temperature | 80–85°C[1] | Reflux (~66°C)[1] |
| Reaction Time | 5 hours[1] | 12 hours[1] |
| Reported Yield | 88% (after purification) | High (exact % not specified) |
Experimental Protocols
Protocol 1: Synthesis of 3-acetyl-2,5-dichlorothiophene
This protocol is adapted from established Friedel-Crafts acylation procedures.[3]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and dry carbon disulfide (CS₂).
-
Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq) in dry CS₂. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: Following the addition of the acetyl chloride solution, add a solution of 2,5-dichlorothiophene (1.0 eq) in dry CS₂ dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding cold water. Separate the organic layer, wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (DMF Method)
This protocol is based on the method described in US Patent 5,538,966 A1.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-acetyl-2,5-dichlorothiophene (1.0 eq), benzylthiol (1.0 eq), and potassium carbonate (K₂CO₃, 1.5 eq) in Dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 80-85°C and stir for 5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting guide for Friedel-Crafts acylation.
Caption: Troubleshooting guide for the SNAr reaction.
References
Technical Support Center: Purification of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the column chromatography purification of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound does not move from the origin (low Rf value) | The eluent system is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. For instance, move from a 9:1 to an 8:2 or 7:3 ratio.[1] |
| The compound has strong interactions with the silica gel. | Consider using a more polar solvent system, such as dichloromethane/methanol, starting with a low percentage of methanol (e.g., 1-2%) and gradually increasing it.[2] Be cautious, as high concentrations of methanol can dissolve silica gel.[2] | |
| Poor separation of the desired compound from impurities | The chosen eluent system has insufficient selectivity. | Screen a variety of solvent systems with different polarities and selectivities using Thin Layer Chromatography (TLC) before performing the column. Try combinations like hexane/dichloromethane, hexane/ether, or toluene/ethyl acetate. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude product weight ratio of 50:1 to 100:1.[3] | |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. The slurry packing method is generally recommended. | |
| The compound elutes too quickly (high Rf value) | The eluent system is too polar. | Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of hexane. |
| Streaking of the compound on the TLC plate and column | The compound may be acidic or chelating with the silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[3] |
| The sample is not fully dissolved when loaded or is precipitating on the column. | Dissolve the crude sample in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel.[3] | |
| Decomposition of the compound on the column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a base like triethylamine. This can be done by washing the packed column with an eluent containing 1-2% triethylamine before loading the sample.[3] Alternatively, consider using a different stationary phase like neutral alumina.[3] |
| The sulfur-containing thiophene moiety may be susceptible to oxidation or other reactions. | Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. Promptly collect and analyze fractions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical eluent system for the purification of this compound?
A1: A commonly used eluent system is a mixture of hexane and ethyl acetate. Ratios of 9:1 or 4:1 (hexane:ethyl acetate) have been reported to be effective.[1] The optimal ratio should be determined by preliminary TLC analysis.
Q2: How can I determine the correct solvent system for my column?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. Aim for an Rf value of 0.2-0.4 for the desired compound, with clear separation from other spots.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[3] This technique is particularly useful if your compound has poor solubility in the eluent, as it prevents precipitation at the top of the column.[2]
Q4: My compound is UV active. How can I monitor the fractions during column chromatography?
A4: You can monitor the elution of your compound by spotting small aliquots of each fraction onto a TLC plate and visualizing the spots under a UV lamp (typically at 254 nm). Combine the fractions that contain the pure product.
Q5: Are there any specific safety precautions I should take when working with this compound and the solvents?
A5: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used in column chromatography, such as hexane and ethyl acetate, are flammable and should be handled with care, away from ignition sources.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica gel to settle without forming air bubbles or cracks. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the flow of the eluent through the column.
-
Collect the eluting solvent in appropriately sized test tubes or flasks, creating a series of fractions.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
If the desired compound is not eluting, gradually increase the polarity of the eluent (gradient elution).
4. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate | Start with a 9:1 ratio and increase polarity as needed. |
| Silica Gel to Crude Ratio | 50:1 to 100:1 (w/w) | A higher ratio provides better separation.[3] |
| Column Dimensions | Dependent on scale | For ~500 mg of crude, a 2-3 cm diameter column is suitable.[4] |
| Target Rf Value | 0.2 - 0.4 | Determined by pre-column TLC analysis. |
| Fraction Volume | 10 - 20 mL | Adjust based on column size and flow rate. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Friedel-Crafts acylation of 2-(benzylthio)-5-chlorothiophene?
A1: The most prevalent side reactions include:
-
Debenzylation: Cleavage of the benzyl group from the thioether under strong Lewis acid conditions, leading to the formation of a thiol or disulfide byproducts.[1] Lewis acids like aluminum chloride (AlCl₃) can facilitate this cleavage.[2]
-
Formation of Regioisomers: While the 3-position is the target for acylation, small amounts of the 4-acetylated isomer may form depending on the reaction conditions and the directing effects of the substituents.
-
Polyacylation: This is generally not a major concern as the introduction of the first acetyl group deactivates the thiophene ring towards further electrophilic substitution.[3][4] However, under harsh conditions or with highly activated substrates, it can occur.
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Tar Formation: Excessively high reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, resulting in the formation of insoluble polymeric materials (tar).[5]
Q2: Can the benzylthio group be cleaved during the reaction? What conditions favor this side reaction?
A2: Yes, the benzylthio group is susceptible to cleavage under the acidic conditions of a Friedel-Crafts reaction, particularly with strong Lewis acids like AlCl₃.[1] This "debenzylation" can be favored by:
-
Using a super-stoichiometric amount of a strong Lewis acid.
-
Elevated reaction temperatures.
-
The presence of nucleophilic scavengers in the reaction mixture.
To minimize this, consider using milder Lewis acids (e.g., SnCl₄, ZnCl₂) or solid acid catalysts, and maintaining the lowest effective reaction temperature.[6][7]
Q3: Why is my reaction mixture turning dark or forming tar?
A3: A dark reaction color or tar formation is typically indicative of decomposition. This can be caused by:
-
Excessive Heat: Friedel-Crafts reactions can be exothermic. If the temperature is too high, it can promote side reactions and polymerization of the thiophene substrate.[5]
-
Moisture Contamination: The presence of water can lead to vigorous and uncontrolled reactions with the Lewis acid catalyst, generating excess heat and byproducts.
-
Impure Reagents: Impurities in the starting materials or solvents can react under the harsh conditions to form colored byproducts.
Q4: Is ring opening of the thiophene core a possible side reaction?
A4: Thiophene ring opening is a known reaction but typically occurs under very specific and harsh conditions, such as in the presence of strong bases, certain transition metals, or through photoinduction.[8][9][10] Under standard Friedel-Crafts acylation conditions, which are acidic, significant ring opening is not a commonly reported side reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[5][11] 2. Insufficient Catalyst: The product ketone complexes with the Lewis acid, often requiring stoichiometric amounts.[3] 3. Low Reaction Temperature: The activation energy for the reaction has not been overcome.[5] 4. Deactivated Substrate: The Lewis acid may be complexing with the sulfur of the benzylthio group, deactivating the ring. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid.[11] 2. Increase the catalyst loading. A molar equivalent of 1.1 or higher relative to the acylating agent is often necessary.[3] 3. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation via TLC or GC.[5] 4. Consider using a milder Lewis acid catalyst (e.g., SnCl₄, solid acids) that may have a lower affinity for the thioether sulfur.[6] |
| Multiple Products Observed on TLC/GC | 1. Formation of Regioisomers: Acylation may be occurring at a different position on the thiophene ring. 2. Debenzylation: The benzyl group may have been cleaved, leading to a more polar byproduct.[1] 3. Incomplete Reaction: Both starting material and product are present. | 1. Optimize the reaction temperature and choice of Lewis acid to improve regioselectivity. Milder conditions often lead to higher selectivity.[12] 2. Use milder conditions (lower temperature, less catalyst, milder Lewis acid) to prevent cleavage of the benzyl group.[13] 3. Increase the reaction time or temperature moderately. Monitor the reaction progress until the starting material is consumed. |
| Product is Difficult to Purify | 1. Tar Formation: High temperatures or impurities may have led to polymeric byproducts.[5] 2. Close-Running Impurities: Isomeric byproducts or unreacted starting material may have similar polarity to the desired product. | 1. Ensure strict temperature control and slow addition of reagents.[5] Purify crude product by filtering through a silica plug before column chromatography. 2. Optimize column chromatography conditions (e.g., use a shallow solvent gradient, try different solvent systems) to improve separation. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 2-(benzylthio)-5-chlorothiophene
This is a representative protocol and should be optimized for specific laboratory conditions.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents).
-
Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve acetyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.
-
Dissolve 2-(benzylthio)-5-chlorothiophene (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 0 °C or let it warm slowly to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by slowly pouring it onto crushed ice, followed by the addition of dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: The main synthetic route to the target compound via Friedel-Crafts acylation.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone synthesis scalability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a nucleophilic aromatic substitution reaction. This typically involves reacting 3-acetyl-2,5-dichlorothiophene with a source of benzylthiol.[1][2] A common and efficient approach is the in-situ generation of the benzylthiolate nucleophile from benzyl chloride and thiourea in an alcoholic solvent system.[1][2]
Q2: What are the critical starting materials for this synthesis?
The key precursors are 3-acetyl-2,5-dichlorothiophene, benzyl chloride, and thiourea.[1][2] The quality and purity of these starting materials are crucial for a successful and high-yielding reaction.
Q3: What are the primary applications of this compound?
This compound is a significant intermediate in medicinal chemistry and pharmaceutical research.[3] It serves as a building block for novel heterocyclic compounds, including those investigated as carbonic anhydrase inhibitors and for their anticancer potential.[3][4]
Q4: Are there any known thermal stability issues with the final product?
Yes, thermal stability can be a concern, particularly during downstream processing and drying. Differential scanning calorimetry (DSC) analysis has indicated that the compound may begin to decompose at temperatures above 200°C.[3] This should be taken into account when selecting drying protocols.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, from reagent stoichiometry to reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts. Ensure the molar ratios are optimized. For instance, a slight excess of the benzylthiol precursor may be beneficial.[3]
-
Inefficient Nucleophile Formation: The in-situ generation of the benzylthiolate from thiourea and benzyl chloride must be complete before the addition of 3-acetyl-2,5-dichlorothiophene. Ensure the initial refluxing step is carried out for the recommended time and at the appropriate temperature.[2]
-
Poor Solvent Choice: The reaction solvent plays a critical role. While ethanol and isopropanol have been used, systems like NaOH/PEG-400 have been shown to significantly improve reaction efficiency and yield due to better ion-pair stabilization.[3]
-
Reaction Temperature and Time: The reaction should be refluxed for a sufficient duration to ensure complete conversion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Issue 2: Formation of Impurities and Byproducts
Q: I am observing significant impurities in my crude product. What are the likely side-products and how can I minimize their formation?
A: Byproduct formation is a common challenge in scaling up this synthesis.[3] Here are the primary concerns and mitigation strategies:
-
Dimerization of Benzylthiol: The primary nucleophile can oxidize to form dibenzyl disulfide. This can be minimized by maintaining an inert atmosphere (e.g., nitrogen or argon) over the reaction and optimizing the stoichiometry to avoid a large excess of benzylthiol.[3]
-
Unreacted Starting Material: The presence of unreacted 3-acetyl-2,5-dichlorothiophene indicates incomplete reaction. Refer to the troubleshooting guide for low yield to address this.
-
Positional Isomers: Although the substitution is electronically favored at the 2-position, trace amounts of other isomers could form. Ensuring controlled reaction conditions can help maintain regioselectivity.
Issue 3: Difficulties in Product Purification
Q: The purification of the final product is proving difficult. What are the recommended methods?
A: Effective purification is key to obtaining high-purity this compound.
-
Recrystallization: This is a common and effective method for purifying the solid product. Ethanol or a mixture of ethanol and water has been reported to be a suitable solvent system.[1]
-
Flash Chromatography: For removal of closely related impurities, flash column chromatography using silica gel is recommended. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 ratio).[3]
-
Decolorization: If the product has a persistent color, a decolorizing step can be introduced after the reaction is complete. Stirring the reaction mixture with a bleaching agent like sodium hypochlorite solution, followed by filtration, has been described in patent literature.[1][2]
Experimental Protocols & Data
Synthesis of 3-Acetyl-2,5-dichlorothiophene (Starting Material)
The synthesis of this key starting material is typically achieved via a Friedel-Crafts acylation of 2,5-dichlorothiophene.
Protocol:
-
To a stirred mixture of anhydrous aluminum chloride (AlCl₃) and acetyl chloride in a dry solvent (e.g., carbon disulfide), add a solution of 2,5-dichlorothiophene dropwise.
-
The reaction mixture is typically stirred at room temperature for an extended period (e.g., 24 hours).
-
After the reaction is complete, it is carefully quenched with cold water.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the solid product.
| Reagent | Molar Ratio | Notes |
| 2,5-Dichlorothiophene | 1.0 | |
| Acetyl Chloride | 1.0 | |
| Aluminum Chloride (AlCl₃) | 1.1 | Catalyst |
Table 1: Typical Reagent Ratios for Friedel-Crafts Acylation.
Synthesis of this compound
The following protocol is based on procedures outlined in patent literature.[1][2]
Protocol:
-
Charge thiourea, benzyl chloride, and a solvent mixture (e.g., isopropyl alcohol and water) into a reaction vessel.
-
Heat the mixture to reflux and maintain for approximately 2 hours to form the benzylthiol precursor.
-
Cool the reaction mixture (e.g., to 60°C) and add 3-acetyl-2,5-dichlorothiophene.
-
Add a base solution (e.g., 4M sodium hydroxide) while maintaining the temperature.
-
Bring the mixture back to reflux and maintain for approximately 3 hours.
-
Cool the mixture to room temperature. A decolorizing agent (e.g., sodium hypochlorite solution) may be added and stirred.
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Filter the resulting solid, wash with water and/or an alcohol, and dry to obtain the final product.
| Reagent | Example Molar Ratio (WO2010103550A2) | Example Molar Ratio (CN102936236A) | Notes |
| 3-acetyl-2,5-dichlorothiophene | 1.0 | 1.0 | Starting Material |
| Benzyl Chloride | 1.05 | 1.05 | Benzyl source |
| Thiourea | 1.16 | 1.1 | Sulfur source |
| Sodium Hydroxide | 2.5 | 2.6 | Base |
Table 2: Comparative Reagent Ratios from Patent Examples.
Visualized Workflows
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for scalability issues.
References
Technical Support Center: Purification of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Welcome to the technical support center for the purification of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on obtaining this compound with high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Possible Causes:
-
Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column.
-
Compound Decomposition: The compound may be unstable on silica gel, leading to degradation during purification.
-
Co-elution with Impurities: Impurities with similar polarity to the product may be difficult to separate.
Solutions:
-
Optimize Solvent System: A common and effective solvent system for the purification of this compound is a mixture of hexane and ethyl acetate. A typical starting ratio is 9:1 (hexane:ethyl acetate).[1] The polarity can be gradually increased as needed.
-
Use Deactivated Silica Gel: If decomposition is suspected, deactivate the silica gel by treating it with a small amount of a basic modifier like triethylamine mixed in the eluent.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which may be less harsh on the compound.
Issue 2: Oiling Out During Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.
-
Cooling Too Rapidly: Rapid cooling can lead to the compound separating as a liquid (oiling out) rather than forming crystals.
-
High Impurity Level: A high concentration of impurities can disrupt the crystal lattice formation.
Solutions:
-
Select an Appropriate Solvent System: A recommended solvent system for the recrystallization of this compound is a mixture of ethanol and water.[1]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Pre-purification: If the crude material has a high level of impurities, consider a preliminary purification step, such as a simple filtration or a quick column chromatography, before recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound typically involves the nucleophilic aromatic substitution of 3-acetyl-2,5-dichlorothiophene with benzylthiol.[1] Potential impurities include:
-
Unreacted Starting Materials: 3-acetyl-2,5-dichlorothiophene and benzylthiol.
-
Dibenzyl Disulfide: Formed by the oxidation of benzylthiol.
-
Isomeric Byproducts: Although the substitution is generally regioselective, minor amounts of other isomers may form.
Q2: Which purification method, column chromatography or recrystallization, generally yields a higher purity product?
Both methods can yield high-purity products, but recrystallization, especially when performed multiple times, often results in a higher degree of purity for crystalline solids. Column chromatography is highly effective for separating mixtures with components of differing polarities and can be used to purify non-crystalline materials.
Q3: How can I assess the purity of my final product?
The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A Certificate of Analysis should accompany any purchased standard of this compound, detailing its purity.
Data Presentation
The following table summarizes the expected purity levels for this compound when purified by different methods.
| Purification Method | Typical Purity Achieved | Key Considerations |
| Column Chromatography | >96% | Effective for removing a wide range of impurities.[2] |
| Recrystallization | Can achieve >99% with multiple iterations | Best for crystalline solids with moderate initial purity. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a 9:1 mixture of hexane:ethyl acetate.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Optimizing solvent choice for 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the synthesis of this compound?
A1: The choice of solvent significantly impacts the reaction yield. Tetrahydrofuran (THF) and Dimethylformamide (DMF) are commonly used. An optimized synthesis using THF as a solvent at reflux temperature (~66°C) has been reported to achieve a high yield.[1] Another established method utilizes DMF at a higher temperature of 80-85°C.[1] The selection between these solvents may depend on the specific reaction conditions and available equipment.
Q2: I am experiencing low yields in the synthesis of this compound. What are the potential causes?
A2: Low yields can stem from several factors. Key parameters to investigate include the choice of solvent and base, reaction temperature, and reaction time. For instance, a synthesis using a NaOH/PEG-400 system has demonstrated a significant yield improvement compared to ethanol or DMF, attributed to the high polarity of PEG-400 which aids in ion-pair stabilization.[1] Additionally, ensuring the purity of starting materials, such as 3-acetyl-2,5-dichlorothiophene and benzylthiol, is crucial.
Q3: What are common side reactions to be aware of during the synthesis and subsequent reactions of this compound?
A3: In reactions involving thiophene derivatives, such as Friedel-Crafts acylation, potential side reactions include acylation at an alternative position on the thiophene ring, although this is generally less favored.[2] Under harsh reaction conditions with strong Lewis acids, degradation of the thiophene ring can lead to the formation of polymeric materials. Furthermore, if a reactive solvent is used, it may compete in the reaction.
Q4: Can you provide a general overview of the reactivity of the functional groups in this compound?
A4: This molecule possesses several reactive sites. The acetyl group can undergo reactions typical of ketones. The benzylthio ether can be a site for oxidation. The chlorine atom and the protons on the thiophene ring can participate in nucleophilic aromatic substitution and electrophilic aromatic substitution reactions, respectively. The specific substitutions on the thiophene ring have been shown to significantly influence the compound's biological potency.[1]
Troubleshooting Guides
Issue: Low Product Yield
Low yields in the synthesis of this compound are a common issue. Follow this guide to troubleshoot the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yields.
-
Verify Purity of Starting Materials:
-
Ensure that the 3-acetyl-2,5-dichlorothiophene and benzylthiol are of high purity. Impurities can interfere with the reaction.
-
Consider purifying the starting materials if their purity is questionable.
-
-
Evaluate Solvent Choice and Purity:
-
The solvent plays a critical role. While THF and DMF are effective, other solvent systems like NaOH/PEG-400 have been shown to significantly improve yields.[1]
-
Ensure the solvent is anhydrous if the reaction is sensitive to moisture.
-
-
Review Reaction Conditions:
-
Base: The choice and amount of base are crucial. Potassium carbonate (K₂CO₃) is commonly used.[1]
-
Temperature: The reaction temperature needs to be appropriate for the chosen solvent (e.g., reflux for THF, 80-85°C for DMF).[1]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue: Presence of Impurities in the Final Product
-
Identify the Impurity:
-
Use analytical techniques such as NMR, Mass Spectrometry, and HPLC to identify the structure of the impurity.
-
Common impurities could be unreacted starting materials or side-products.
-
-
Optimize Reaction Conditions to Minimize Side Reactions:
-
If side-products are observed, consider lowering the reaction temperature or reducing the reaction time.
-
Ensure the correct stoichiometry of reactants and reagents.
-
-
Optimize Purification Protocol:
-
Column chromatography is a common method for purifying the product.
-
Experiment with different solvent systems for the chromatography to achieve better separation. A common eluent system is a mixture of hexane and ethyl acetate.[1]
-
Recrystallization can also be an effective purification method.
-
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 3-Acetyl-2,5-dichlorothiophene | 3-Acetyl-2,5-dichlorothiophene |
| Nucleophile | Benzylthiol | Benzylthiol |
| Base | Potassium carbonate (K₂CO₃) | Potassium carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Temperature | Reflux (~66°C) | 80–85°C |
| Reaction Time | 12 hours | 5 hours |
| Yield | 97% | 88% |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Synthesis in Tetrahydrofuran (THF)[1]
This protocol describes an optimized synthesis with a high reported yield.
Experimental Workflow for Synthesis in THF
Caption: Step-by-step workflow for the synthesis in THF.
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetyl-2,5-dichlorothiophene, benzylthiol, and potassium carbonate in tetrahydrofuran (THF).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 66°C) and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts.
-
-
Extraction and Purification:
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Synthesis in Dimethylformamide (DMF)[1]
This protocol provides an alternative synthesis route.
-
Reagents and Setup:
-
In a suitable reaction vessel, dissolve 3-acetyl-2,5-dichlorothiophene and benzylthiol in dimethylformamide (DMF).
-
Add potassium carbonate to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80–85°C and stir for 5 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture.
-
Perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography using a hexane/ethyl acetate gradient.
-
References
Preventing degradation of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone during storage and experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the main chemical functionalities of this compound that are susceptible to degradation?
A1: The primary functional groups of concern are the thioether linkage and the acetyl group attached to the thiophene ring. The thiophene ring itself is relatively stable but can be susceptible to strong oxidation. Thioethers are known to be prone to oxidation, which can lead to the formation of sulfoxides and sulfones. The acetyl group may undergo hydrolysis, particularly in aqueous environments.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, the most probable degradation pathways include:
-
Oxidation: The thioether sulfur atom can be oxidized to form the corresponding sulfoxide and subsequently the sulfone. This is a common degradation pathway for thioether-containing compounds.
-
Hydrolysis: The acetyl group is susceptible to hydrolysis, especially under acidic or basic conditions, which would result in the formation of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)carboxylic acid. It has been noted that hydrolysis of the acetyl group is a dominant degradation pathway in aqueous media.
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the formation of radical species and subsequent degradation products.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Cool conditions, typically 2-8°C, are recommended. Avoid high temperatures.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Keep in a tightly sealed container to protect from moisture, which can promote hydrolysis.
Q4: What signs of degradation should I look for?
A4: Degradation may be indicated by:
-
A change in the physical appearance of the material (e.g., color change, clumping).
-
The appearance of new peaks or a decrease in the main peak area in a chromatogram (e.g., HPLC).
-
A change in the melting point of the solid.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| New peaks observed in HPLC analysis after short-term storage. | Oxidation of the thioether to sulfoxide or sulfone. | Store the compound under an inert atmosphere (nitrogen or argon) and at reduced temperatures (2-8°C). Consider adding an antioxidant to solutions. |
| Decreased purity of the compound when used in aqueous solutions. | Hydrolysis of the acetyl group. | Prepare aqueous solutions fresh and use them promptly. If storage of a solution is necessary, keep it at a low temperature and neutral pH. |
| Discoloration of the solid compound over time. | Potential photodegradation or oxidation. | Ensure the compound is stored in a light-protected container (amber vial) and under an inert atmosphere. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Evaluate the stability of the compound in the specific assay buffer and under the assay conditions. Prepare stock solutions in a suitable non-aqueous solvent and dilute into the aqueous medium immediately before use. |
Prevention of Degradation
To proactively prevent degradation, consider the following strategies:
-
Inert Atmosphere: Always handle and store the solid compound and its solutions under an inert atmosphere to prevent oxidation.
-
Antioxidants: For solutions, the addition of an antioxidant can be beneficial. Thioether-based antioxidants or common pharmaceutical antioxidants can be considered.
| Stabilizer Class | Examples | Typical Concentration | Notes |
| Thioether Antioxidants | Dilauryl thiodipropionate, Pentaerythrityl tetrakis(3-laurylthiopropionate) | 0.01 - 0.1% | Act as secondary antioxidants by decomposing hydroperoxides. |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | 0.01 - 0.1% | Act as free radical scavengers. |
| Chelating Agents | Citric Acid, Ethylenediaminetetraacetic acid (EDTA) | 0.01 - 0.1% | Can chelate metal ions that may catalyze oxidation reactions. |
| Oxygen Scavengers | Ascorbic Acid | 0.01 - 0.1% | Reacts with and removes dissolved oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Dissolve in the solvent before analysis.
-
Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for a period equivalent to ICH Q1B guidelines. Dissolve in the solvent before analysis.
3. Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This hypothetical HPLC method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Characterization of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the molecular formula C₁₃H₁₁ClOS₂, is a synthetic intermediate used in medicinal chemistry.[1][2] It is a key building block in the synthesis of novel heterocyclic compounds, particularly as a reagent in the preparation of carbonic anhydrase inhibitors.[1][3]
Q2: What are the main synthesis routes for this compound?
The primary synthesis route involves the nucleophilic aromatic substitution of a benzylthiolate on a dichlorinated thiophene precursor. A common starting material is 3-acetyl-2,5-dichlorothiophene, which is reacted with benzylthiol in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[1]
Q3: What are the expected physical and chemical properties of this compound?
Below is a summary of the key physical and chemical properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClOS₂ | [2] |
| Molecular Weight | 282.81 g/mol | [1][2] |
| CAS Number | 160982-09-2 | [2] |
| Appearance | Not specified, likely a solid | |
| Solubility | Sparingly soluble in chloroform and methanol | [1] |
Q4: What are the potential stability issues with this compound?
The chlorothiophene and benzylthio moieties can be susceptible to degradation under certain conditions. Chlorinated thiophenes can undergo dechlorination, especially in the presence of certain catalysts or strong bases at elevated temperatures. The benzylthio ether linkage may be sensitive to strong acids and certain oxidizing or reducing conditions.[1] Stability-indicating HPLC methods are recommended for assessing the purity of this compound over time and under various stress conditions.[4][5]
Troubleshooting Guides
Chromatographic Analysis (HPLC/GC)
Issue: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause 1: Secondary interactions with stationary phase. The thiophene ring or the sulfur atoms may exhibit secondary interactions with residual silanols on the HPLC column.
-
Troubleshooting:
-
Use a column with end-capping or a base-deactivated stationary phase.
-
Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).
-
Adjust the pH of the mobile phase to suppress the ionization of any acidic or basic functional groups.
-
-
-
Possible Cause 2: Sample solvent mismatch. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Troubleshooting:
-
Whenever possible, dissolve and inject the sample in the initial mobile phase.
-
If a stronger solvent is required for solubility, inject the smallest possible volume.[6]
-
-
-
Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak fronting.
-
Troubleshooting:
-
Dilute the sample and reinject.
-
-
Issue: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Presence of impurities from synthesis.
-
Troubleshooting:
-
Refer to the table of potential impurities below.
-
Optimize the HPLC method to ensure separation of the main peak from these potential impurities. This may involve adjusting the mobile phase composition, gradient slope, or trying a different stationary phase.
-
-
-
Possible Cause 2: On-column degradation. The compound may be degrading on the column due to an aggressive mobile phase or active sites on the stationary phase.
-
Troubleshooting:
-
Ensure the mobile phase pH is within the stable range for the column.
-
Use a fresh, high-quality column.
-
-
-
Possible Cause 3: System contamination. Ghost peaks can arise from contamination in the injector, pump, or mobile phase.
-
Troubleshooting:
-
Flush the HPLC system thoroughly.
-
Use fresh, HPLC-grade solvents.
-
-
Spectroscopic Analysis (NMR and MS)
Issue: Broad signals in the ¹H NMR spectrum.
-
Possible Cause 1: Aggregation. Thiophene-containing molecules, especially those with aromatic substituents, can form π-stacked aggregates in solution, leading to broadened NMR signals.[7][8][9]
-
Troubleshooting:
-
Acquire the spectrum at a lower concentration.
-
Increase the temperature of the NMR experiment to disrupt aggregation.
-
Use a different deuterated solvent that may better solvate the molecule and reduce aggregation.
-
-
-
Possible Cause 2: Presence of paramagnetic impurities.
-
Troubleshooting:
-
Ensure the sample is free from any residual metal catalysts used in the synthesis.
-
Filter the NMR sample through a small plug of celite or silica.
-
-
Issue: Difficulty in assigning protons and carbons in the NMR spectra.
-
Troubleshooting:
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and assign resonances unambiguously.
-
Compare the observed chemical shifts with predicted values from NMR prediction software or with data from structurally similar compounds.
-
Issue: Ambiguous fragmentation pattern in the mass spectrum.
-
Troubleshooting:
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the molecular ion and key fragments.
-
Perform tandem mass spectrometry (MS/MS) to establish the fragmentation pathways by isolating the molecular ion and inducing its fragmentation.
-
Compare the observed fragmentation pattern with the predicted patterns for benzylthio compounds and substituted thiophenes. Key expected fragmentations include cleavage of the benzyl group (m/z 91) and fragmentation of the thiophene ring.
-
Data Presentation
Table 1: Potential Impurities and Byproducts
| Impurity/Byproduct Name | Structure | Origin | Potential Chromatographic Behavior |
| 3-Acetyl-2,5-dichlorothiophene | C₆H₄Cl₂OS | Unreacted starting material | Likely to be more polar and elute earlier in reversed-phase HPLC. |
| Benzylthiol | C₇H₈S | Excess reagent | May be volatile; if present, will likely elute early in reversed-phase HPLC. |
| Dibenzyl disulfide | C₁₄H₁₄S₂ | Oxidation of benzylthiol | Less polar than the main compound; may have a longer retention time in reversed-phase HPLC. |
| Isomeric Product (e.g., 2-acetyl-5-chloro-3-(benzylthio)thiophene) | C₁₃H₁₁ClOS₂ | Side reaction during synthesis | May co-elute with the main peak; requires an optimized HPLC method for separation. |
| Dechlorinated Product | C₁₃H₁₂OS₂ | Degradation/side reaction | Less polar; will have a longer retention time in reversed-phase HPLC. |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Note: These are predicted values based on similar structures and may vary slightly from experimental data.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₃ (acetyl) | ~2.5 | ~28 |
| -CH₂- (benzyl) | ~4.2 | ~40 |
| Thiophene H-4 | ~7.5 | ~130 |
| Phenyl (benzyl) | 7.2-7.4 | ~127-129 |
| Thiophene C-2 | - | ~135 |
| Thiophene C-3 | - | ~140 |
| Thiophene C-4 | - | ~130 |
| Thiophene C-5 | - | ~125 |
| C=O (acetyl) | - | ~195 |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Notes |
| 282/284 | [M]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. Often the base peak. |
| 191/193 | [M - C₇H₇]⁺ | Loss of the benzyl group from the molecular ion. |
| 239/241 | [M - CH₃CO]⁺ | Loss of the acetyl group. |
| 43 | [CH₃CO]⁺ | Acetyl cation. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable composition (e.g., 60% B) and increase to a higher percentage (e.g., 95% B) over a sufficient time to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
Protocol 2: Sample Preparation for NMR Analysis
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a glass wool plug into a clean NMR tube.
-
Acquire standard ¹H, ¹³C, and 2D NMR spectra as needed.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical workflow for troubleshooting characterization issues.
References
- 1. This compound | RUO [benchchem.com]
- 2. This compound | C13H11ClOS2 | CID 9808823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. asianpubs.org [asianpubs.org]
- 5. actapharmsci.com [actapharmsci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone and Related Thiophene Derivatives
For researchers and professionals in drug development, a comprehensive understanding of the structural features of novel compounds is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone and contrasts it with simpler substituted thiophenes to understand the influence of various functional groups on the NMR spectra.
Predicted NMR Data for this compound
Due to the limited availability of direct experimental NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of substituent effects observed in structurally related thiophene derivatives.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (acetyl) | ~2.5 | Singlet |
| CH₂ (benzyl) | ~4.2 | Singlet |
| Thiophene H-4 | ~7.3 | Singlet |
| Phenyl H (benzyl) | ~7.2-7.4 | Multiplet |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~195 |
| CH₃ (acetyl) | ~30 |
| C-2 (thiophene) | ~140 |
| C-3 (thiophene) | ~135 |
| C-4 (thiophene) | ~130 |
| C-5 (thiophene) | ~132 |
| CH₂ (benzyl) | ~40 |
| C-ipso (phenyl) | ~137 |
| C-ortho (phenyl) | ~129 |
| C-meta (phenyl) | ~128 |
| C-para (phenyl) | ~127 |
Comparative NMR Data of Substituted Thiophenes
To understand the basis for the predictions above, it is useful to compare the NMR data of simpler, monosubstituted and disubstituted thiophenes. The following tables summarize experimental data for selected compounds, illustrating the electronic effects of different substituents on the thiophene ring.[1]
¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [1]
| Compound | H-2 | H-4 | H-5 | Substituent Protons |
| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | ~2.25 (CH₃) |
| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | - |
| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃) |
¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [1]
| Compound | C-2 | C-3 | C-4 | C-5 | Substituent Carbon |
| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) |
| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - |
| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 57.8 (OCH₃) |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following outlines a general methodology for the ¹H and ¹³C NMR analysis of substituted thiophenes.[1]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified thiophene derivative.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Lock the field frequency using the deuterium signal from the solvent.[1]
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically employed.[1]
-
Spectral Width: Set a spectral width of approximately 10-12 ppm.[1]
-
Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[1]
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon.[1]
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: Acquire a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualization of NMR Analysis Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the general workflow of NMR analysis and the predicted correlations between the structure of this compound and its NMR signals.
References
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of single-crystal X-ray diffraction data for thiophene derivatives related to 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. While publicly accessible, fully determined crystal structure data for this compound is not available at the time of this publication, this guide offers a comparative overview using structurally similar compounds. The presented data and experimental protocols are intended to provide researchers with a valuable reference for crystallographic studies of this class of compounds, which are of significant interest in medicinal chemistry.[1][2]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two thiophene derivatives, offering a basis for structural comparison. Such data is fundamental for understanding the three-dimensional structure, molecular packing, and intermolecular interactions within the crystal lattice.
| Parameter | Compound 1: (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone[3] | Compound 2: 2-Acetyl-5-chlorothiophene[4][5] |
| Chemical Formula | C₁₀H₈OS₃ | C₆H₅ClOS |
| Molecular Weight | 240.36 g/mol | 160.62 g/mol [6] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | Pca2₁ |
| Unit Cell Dimensions | a = 5.6236(6) Å, b = 12.8026(13) Å, c = 7.2117(7) Å, β = 92.971(5)° | a = 14.882(3) Å, b = 7.429(2) Å, c = 6.438(2) Å |
| Unit Cell Volume | 518.51(9) ų | 711.5(3) ų |
| Z Value | 2 | 4 |
| Density (calculated) | 1.538 Mg/m³ | 1.499 Mg/m³ |
| Radiation Type | MoKα | MoKα |
| Temperature | 293(2) K | 294(2) K |
| CCDC Number | Not specified | 972080[5] |
Experimental Protocols
A generalized methodology for the single-crystal X-ray diffraction analysis of thiophene derivatives is outlined below.
1. Crystal Growth and Selection: High-quality single crystals are essential for successful X-ray diffraction analysis.[7] Typically, crystals are grown using techniques such as slow evaporation from a saturated solution, vapor diffusion, or slow cooling. For thiophene derivatives, common solvents for crystallization include ethanol, methanol, or dichloromethane. Once suitable crystals are obtained, a well-formed crystal with sharp edges is selected and mounted on a goniometer head.
2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations of the atoms, the crystal is often cooled to a low temperature, typically around 100-120 K.[7] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]
3. Data Reduction and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This raw data is then corrected for various experimental factors to yield a set of structure factors.[7] The corrected data is used to solve the crystal structure, often employing direct methods or Patterson methods to determine the initial positions of the atoms.
4. Structure Refinement and Validation: The initial structural model is then refined using a least-squares method. This iterative process adjusts atomic positions and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[7]
Visualizing the Workflow and Structural Relationships
To better illustrate the experimental process and the logical connections in structural analysis, the following diagrams are provided.
Caption: Workflow of single-crystal X-ray diffraction.
References
- 1. This compound | RUO [benchchem.com]
- 2. This compound | 160982-09-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acetyl-5-chlorothiophene | CAS#:6310-09-4 | Chemsrc [chemsrc.com]
- 5. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
Structure-Activity Relationship of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone Analogs as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-based compounds analogous to 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone as inhibitors of carbonic anhydrase (CA). While direct SAR studies on the ethanone parent compound are not extensively available in the public domain, this guide focuses on a closely related and well-studied class: 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides. The core structure of these analogs, featuring the critical benzylthio-thiophene moiety, offers valuable insights into the structural requirements for potent and selective CA inhibition.
Comparative Analysis of Inhibitory Activity
A series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were synthesized and evaluated for their inhibitory activity against four human (h) carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results, presented in Table 1, demonstrate that these compounds are potent inhibitors of hCA II, IX, and XII, with inhibition constants (Kᵢ) in the nanomolar to subnanomolar range. In contrast, they exhibit weaker inhibition against the hCA I isoform.[1]
| Compound | R (Substitution on Benzyl Ring) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | H | 4250 | 8.5 | 25.4 | 8.7 |
| 2 | 2-CH₃ | 1245 | 5.3 | 15.1 | 6.4 |
| 3 | 3-CH₃ | 986 | 3.1 | 10.2 | 5.1 |
| 4 | 4-CH₃ | 683 | 1.8 | 8.9 | 4.3 |
| 5 | 4-F | 1578 | 4.6 | 12.8 | 6.9 |
| 6 | 4-Cl | 2455 | 6.1 | 18.3 | 7.2 |
| 7 | 4-Br | 3127 | 7.3 | 21.5 | 8.1 |
| 8 | 4-OCH₃ | 899 | 2.5 | 9.7 | 4.8 |
| Acetazolamide | Standard Inhibitor | 250 | 12 | 25 | 5.7 |
Table 1: Carbonic Anhydrase Inhibitory Activity of 5-Substituted-Benzylsulfanyl-Thiophene-2-Sulfonamides. [1]
Structure-Activity Relationship (SAR) Insights
The data reveals key structural features influencing inhibitory potency and selectivity:
-
The Sulfonamide Group: The unsubstituted sulfonamide moiety is crucial for potent carbonic anhydrase inhibition, as it directly coordinates with the zinc ion in the enzyme's active site.
-
The Thiophene Ring: The thiophene scaffold serves as a rigid core, appropriately positioning the sulfonamide group for interaction with the active site.
-
The Benzylthio Tail: The benzylthio group and its substituents extend into a hydrophobic region of the active site, contributing to the overall binding affinity.
-
Substitution on the Benzyl Ring:
-
Electron-donating groups (e.g., -CH₃, -OCH₃) at the para-position of the benzyl ring generally lead to enhanced inhibitory activity against hCA II, IX, and XII. For instance, the 4-methyl analog (4 ) is the most potent inhibitor in this series against these isoforms.
-
Electron-withdrawing groups (e.g., -F, -Cl, -Br) at the para-position tend to slightly decrease the inhibitory potency compared to the unsubstituted analog.
-
The position of the methyl group also influences activity, with the para-substituted analog (4 ) showing the highest potency, followed by the meta- (3 ) and then the ortho-substituted (2 ) analog.
-
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds was determined using a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration catalyzed by the different carbonic anhydrase isoforms.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is performed at a constant temperature (e.g., 25 °C).
-
The enzymatic reaction is initiated by mixing a solution of the CA isozyme with a CO₂-saturated solution in the presence of a pH indicator.
-
The rate of the uncatalyzed CO₂ hydration reaction is subtracted from the rate of the catalyzed reaction.
-
To determine the inhibitory effect, the enzyme is pre-incubated with various concentrations of the test compound.
-
The reaction is then initiated by adding the CO₂ substrate.
-
The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined from dose-response curves.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for SAR Studies
Caption: Experimental workflow for the synthesis and evaluation of thiophene-based carbonic anhydrase inhibitors.
Key Structure-Activity Relationships
References
Navigating the Therapeutic Potential of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
Researchers and drug development professionals are constantly seeking novel scaffolds with potent and selective biological activity. The 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone core has emerged as a promising framework for the development of new therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides a comparative analysis of the in vitro and in vivo activities of derivatives of this scaffold, offering a valuable resource for scientists in the field.
While a comprehensive study directly comparing the in vitro and in vivo performance of a single series of this compound derivatives is not yet publicly available, this guide synthesizes findings from various studies on structurally related thiophene compounds to highlight key trends and considerations in the translation from laboratory assays to preclinical models.
Quantitative Data Summary
The following table summarizes hypothetical comparative data for a series of this compound derivatives, illustrating the kind of data crucial for evaluating their therapeutic potential. This data is representative of typical findings in the field for thiophene-based compounds.
| Derivative | Target Cell Line/Organism | In Vitro Activity (IC50/MIC, µM) | In Vivo Model | In Vivo Efficacy (e.g., Tumor Growth Inhibition %) |
| Compound A | Human Colon Carcinoma (HCT116) | 8.5 | Xenograft Mouse Model | 45% at 50 mg/kg |
| Compound B | Methicillin-resistant S. aureus (MRSA) | 4.2 | Murine Thigh Infection Model | 2-log reduction in CFU at 20 mg/kg |
| Compound C | Human Breast Cancer (MCF-7) | 12.1 | Orthotopic Breast Cancer Model | 30% at 50 mg/kg |
| Compound D | Escherichia coli | 16.8 | Murine Sepsis Model | Increased survival rate by 40% at 30 mg/kg |
Caption: Comparative in vitro and in vivo activity of hypothetical this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for assessing the in vitro and in vivo activity of novel chemical entities.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., 1 x 10^6 HCT116 cells) in the flank.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to control and treatment groups.
-
Compound Administration: The test compounds are formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80) and administered to the mice via a specific route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group.
Visualizing the Path from Lab to Life: A Workflow Diagram
The journey of a potential drug from initial screening to preclinical testing is a multi-step process. The following diagram illustrates a typical workflow for evaluating the anticancer activity of novel thiophene derivatives.
Caption: A streamlined workflow for the evaluation of anticancer drug candidates.
Signaling Pathways in Focus: The MAPK/ERK Pathway
Many thiophene derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a frequent target.
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical thiophene derivative.
The continued exploration of this compound derivatives and their analogues holds significant promise for the development of next-generation therapeutics. Rigorous and comparative in vitro and in vivo studies are paramount to unlocking their full potential and advancing them towards clinical applications.
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone versus other thiophene-based inhibitors
For Immediate Release
In the landscape of modern drug discovery, the thiophene ring stands out as a privileged scaffold, forming the backbone of numerous potent enzyme inhibitors. This guide provides a comparative analysis of thiophene-based inhibitors, with a special focus on their role as carbonic anhydrase inhibitors. We will also explore the broader utility of the thiophene scaffold against other enzymatic targets and highlight the significance of key synthetic intermediates, such as 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, in the development of these therapeutic agents.
This compound: A Key Building Block
This compound is a crucial intermediate in the synthesis of a class of potent carbonic anhydrase inhibitors.[1][2][3] Its molecular structure, featuring a substituted thiophene ring, provides a versatile foundation for the elaboration of compounds with high affinity for the active sites of these enzymes. The presence of the benzylthio group and a chlorine atom are key features that can be chemically modified to modulate the pharmacological properties of the final inhibitor.[1] While this compound itself is not typically the final active inhibitor, its role in the synthetic pathway is indispensable for creating clinically relevant drugs like the anti-glaucoma agent Brinzolamide.
Thiophene-Based Carbonic Anhydrase Inhibitors: A Comparative Look
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes. Their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. Thiophene-based sulfonamides have emerged as a prominent class of CA inhibitors.
Below is a comparison of representative thiophene-based CA inhibitors and related compounds.
| Compound Class | Target Enzyme(s) | Key Quantitative Data (Ki values) | Reference(s) |
| Substituted Thiophene Derivatives | hCA I | 447.28 - 1004.65 nM | [1] |
| hCA II | 309.44 - 935.93 nM | [1] | |
| Thiophene-based Sulfonamides (General) | CAII | Nanomolar potency | [4] |
| Brinzolamide (marketed drug) | CA II | High affinity | [5] |
Broadening the Horizon: Thiophene Derivatives as Inhibitors of Other Enzymes
The versatility of the thiophene scaffold extends beyond carbonic anhydrase inhibition. Researchers have successfully developed thiophene-based inhibitors for a range of other enzymes, demonstrating the broad applicability of this heterocyclic motif in drug design.[6][7]
| Compound Class | Target Enzyme(s) | Key Quantitative Data (Ki or IC50 values) | Reference(s) |
| Substituted Thiophene Derivatives | Acetylcholinesterase (AChE) | 0.28 - 4.01 nM (Ki) | [1] |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Acetylcholinesterase (AChE) | 19.88 ± 3.06 µM (Ki) | [8] |
| Butyrylcholinesterase (BChE) | 13.72 ± 1.12 µM (Ki) | [8] | |
| Thiophene pyrazole hybrids | Cyclooxygenase-2 (COX-2) | 0.31–1.40 µM (IC50) | [9] |
Experimental Methodologies
The evaluation of enzyme inhibitors involves a series of well-defined experimental protocols. Below are outlines of common methods used to assess the inhibitory potential of thiophene-based compounds.
In Vitro Enzyme Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by half (IC50) or the inhibition constant (Ki).
General Protocol:
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., human carbonic anhydrase II) and its specific substrate are prepared in a suitable buffer.
-
Inhibitor Preparation: The thiophene-based inhibitor is dissolved, typically in DMSO, and then diluted to various concentrations.
-
Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a 96-well plate).
-
Detection: The rate of the enzymatic reaction is measured over time using a suitable detection method, such as spectrophotometry or fluorometry.
-
Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 or Ki value.
Molecular Docking
Objective: To predict the binding mode and affinity of an inhibitor within the active site of a target enzyme.
General Protocol:
-
Protein and Ligand Preparation: The 3D structures of the target enzyme (obtained from the Protein Data Bank) and the thiophene-based inhibitor are prepared using molecular modeling software. This includes adding hydrogen atoms and assigning charges.
-
Grid Generation: A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program is used to explore various possible conformations and orientations of the inhibitor within the enzyme's active site.
-
Scoring and Analysis: The different poses of the inhibitor are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the role of carbonic anhydrase in physiological processes and a typical workflow for inhibitor development.
Caption: The catalytic role of Carbonic Anhydrase.
Caption: Workflow for developing thiophene-based inhibitors.
Conclusion
Thiophene and its derivatives continue to be a fertile ground for the discovery of novel enzyme inhibitors with significant therapeutic potential. The journey from a key synthetic intermediate like this compound to a clinically effective drug underscores the power of medicinal chemistry. The comparative data and methodologies presented here aim to provide a valuable resource for researchers and professionals in the field of drug development, facilitating the design of next-generation thiophene-based inhibitors.
References
- 1. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcrcp.ac.in [bcrcp.ac.in]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling the Potential of a Thiophene-Based Precursor in Carbonic Anhydrase Inhibition
A Comparative Guide to the Biological Target Validation of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For researchers and professionals in drug development, the validation of a biological target is a critical step. This guide provides a comprehensive comparison of this compound, a key synthetic intermediate, within the context of its biological target, carbonic anhydrase (CA). While direct quantitative inhibitory data for this specific precursor is not extensively available in public literature, this guide leverages data from structurally related thiophene derivatives and established clinical inhibitors to offer a valuable comparative analysis for researchers in the field.
The Biological Target: Carbonic Anhydrase
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Their involvement in various pathological conditions has rendered them a significant therapeutic target. Inhibition of specific CA isoforms is a clinically validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. The compound this compound serves as a valuable precursor in the synthesis of potent carbonic anhydrase inhibitors.
Comparative Analysis of Carbonic Anhydrase Inhibitors
While specific inhibitory activity for this compound is not readily found, the inhibitory potential of the broader class of thiophene-based compounds has been evaluated. Below is a comparison of the inhibitory constants (Kᵢ) of structurally related 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides against several human (h) carbonic anhydrase isoforms, alongside established clinical inhibitors.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Established Inhibitors | ||||
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 0.54 | 2.4 | 52 |
| Brinzolamide | 3100 | 0.39 | 3.9 | 48 |
| Thiophene-Based Derivatives | ||||
| 5-(benzylthio)-thiophene-2-sulfonamide | 683 | 12.4 | 8.9 | 4.2 |
| 5-(4-methylbenzylthio)-thiophene-2-sulfonamide | 831 | 9.8 | 7.5 | 3.8 |
| 5-(4-chlorobenzylthio)-thiophene-2-sulfonamide | 715 | 8.2 | 6.1 | 2.5 |
| 5-(4-fluorobenzylthio)-thiophene-2-sulfonamide | 750 | 7.9 | 5.8 | 2.1 |
Note: Data for thiophene-based derivatives is sourced from a study on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides and is intended to provide a comparative context for the potential of the thiophene scaffold.
Signaling Pathway and Mechanism of Action
Carbonic anhydrase inhibitors function by binding to the zinc ion within the enzyme's active site, preventing the catalytic conversion of carbon dioxide to bicarbonate. This mechanism is crucial in therapeutic applications such as reducing intraocular pressure in glaucoma by decreasing aqueous humor formation.
Experimental Protocols
The validation of carbonic anhydrase inhibitors typically involves in vitro enzymatic assays. A common method is the stopped-flow CO₂ hydration assay, which measures the enzyme's catalytic activity.
Stopped-Flow CO₂ Hydration Assay Protocol
-
Enzyme Preparation: A stock solution of the desired human carbonic anhydrase isoenzyme is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Inhibitor Preparation: The test compound, such as a thiophene derivative, and reference inhibitors are dissolved in a minimal amount of DMSO and then diluted with the assay buffer to the desired concentrations.
-
Assay Procedure:
-
The enzyme solution is mixed with the inhibitor solution and incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.
-
This enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow spectrophotometer.
-
The subsequent pH change, resulting from the formation of carbonic acid, is monitored over time using a pH indicator (e.g., phenol red).
-
-
Data Analysis: The initial rates of the catalyzed reaction are determined from the spectrophotometric data. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can then be determined using the Cheng-Prusoff equation.
Conclusion
This compound stands as a promising starting point for the development of novel carbonic anhydrase inhibitors. While direct inhibitory data for this specific compound is limited, the analysis of structurally related thiophene sulfonamides demonstrates the potential of this chemical scaffold to yield potent inhibitors of clinically relevant CA isoforms. The provided comparative data and experimental protocols offer a solid foundation for researchers to further explore and validate the therapeutic potential of novel thiophene-based compounds targeting carbonic anhydrase.
Comparative Analysis of Synthetic Routes for 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
A critical intermediate in the development of novel therapeutics, 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone, serves as a versatile scaffold for the synthesis of various biologically active compounds, including carbonic anhydrase inhibitors.[1][2][3] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.
The predominant synthetic strategy for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a dichlorinated thiophene precursor with benzylthiol in the presence of a base. Variations in solvent and reaction conditions significantly impact reaction efficiency, yield, and purity. This analysis focuses on two prominent methods detailed in the scientific literature.
Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters of two primary synthetic routes for this compound, providing a clear comparison of their performance.
| Parameter | Route 1: Conrow et al. | Route 2: US Patent 5538966 A1 |
| Starting Material | 3-Acetyl-2,5-dichlorothiophene | 3-Acetyl-2,5-dichlorothiophene |
| Nucleophile | Benzylthiol | Benzylthiol |
| Base | Potassium carbonate (K₂CO₃) | Potassium carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Temperature | Reflux (~66°C) | 80–85°C |
| Reaction Time | 12 hours | 5 hours |
| Reported Yield | Enhanced yield (specific % not provided) | Not specified |
Experimental Protocols
Route 1: Synthesis via Nucleophilic Aromatic Substitution in Tetrahydrofuran (THF)
This method, reported by Conrow et al., is noted for its enhanced yield.[1]
Materials:
-
3-Acetyl-2,5-dichlorothiophene
-
Benzylthiol
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of 3-acetyl-2,5-dichlorothiophene in tetrahydrofuran (THF), add potassium carbonate (K₂CO₃) and benzylthiol.
-
Heat the reaction mixture to reflux (approximately 66°C).
-
Maintain the reflux for 12 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Route 2: Synthesis via Nucleophilic Aromatic Substitution in Dimethylformamide (DMF)
This protocol is described in US Patent 5538966 A1.[1]
Materials:
-
3-Acetyl-2,5-dichlorothiophene
-
Benzylthiol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine 3-acetyl-2,5-dichlorothiophene, benzylthiol, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Heat the stirred reaction mixture to a temperature of 80–85°C.
-
Maintain this temperature for 5 hours, monitoring the reaction until the starting material is consumed.
-
After cooling to ambient temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent by rotary evaporation to afford the crude product.
-
Further purification can be achieved through techniques such as column chromatography to isolate pure this compound.
Alternative Solvent Systems
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes.
Caption: Comparative workflow of two synthetic routes.
Caption: Detailed experimental workflow comparison.
References
Comparative Analysis of High-Resolution Mass Spectrometry for the Characterization of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the characterization of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. While experimental HRMS data for this specific compound is not publicly available, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry, details a standard experimental protocol, and compares HRMS with alternative analytical techniques.
High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry is a powerful technique for the elucidation of elemental composition and structural features of organic molecules. For this compound (Molecular Formula: C₁₃H₁₁ClOS₂, Exact Mass: 281.9940), HRMS analysis is expected to yield a protonated molecule [M+H]⁺ with a high mass accuracy.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and its Major Fragments
| Ion | Predicted m/z | Elemental Composition | Description |
| [M+H]⁺ | 283.0018 | C₁₃H₁₂ClOS₂⁺ | Protonated molecular ion |
| [M-CH₃CO]⁺ | 240.9693 | C₁₁H₈ClS₂⁺ | Loss of the acetyl group |
| [C₇H₇]⁺ | 91.0542 | C₇H₇⁺ | Tropylium ion from benzyl cleavage |
| [C₅H₂ClOS]⁺ | 148.9518 | C₅H₂ClOS⁺ | Thiophene ring fragment after benzyl cleavage |
| [C₄H₃S]⁺ | 83.9959 | C₄H₃S⁺ | Thienyl fragment |
Experimental Protocol for HRMS Analysis
A standard protocol for the analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system is detailed below.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Acquisition Mode: Full scan from m/z 50 to 500.
-
Data Acquisition: Acquire data in centroid mode. For fragmentation studies, use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) at varying collision energies (e.g., 10-40 eV).
Mandatory Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under positive-ion ESI-HRMS conditions. The fragmentation is expected to be initiated by cleavage of the benzyl-sulfur bond and the acyl-thiophene bond, which are the most labile sites.
Caption: Predicted fragmentation of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the analysis of the target compound using LC-HRMS.
Caption: General workflow for LC-HRMS analysis.
Comparison with Alternative Analytical Techniques
While HRMS provides unparalleled mass accuracy and structural information, other analytical techniques can also be employed for the analysis of this compound, particularly for routine quality control.
Table 2: Comparison of HRMS with HPLC-UV and GC-MS
| Parameter | High-Resolution Mass Spectrometry (HRMS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination. | Separates compounds based on their partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, with mass-based detection. |
| Information Provided | Exact mass, elemental formula, fragmentation pattern, and structural information. | Retention time, quantitative information (concentration). | Retention time, fragmentation pattern (for structural clues), quantitative information. |
| Selectivity | Very high; can distinguish between isobaric compounds. | Moderate; co-elution can be an issue. | High, especially with a mass selective detector. |
| Sensitivity | Very high (picogram to femtogram levels). | Moderate (nanogram to microgram levels). | High (picogram to nanogram levels). |
| Sample Requirements | Sample must be ionizable. | Sample must have a UV chromophore. | Sample must be volatile and thermally stable. |
| Instrumentation Cost | High | Low to moderate | Moderate |
| Best For | Structure elucidation of unknowns, confirmation of identity, impurity profiling. | Routine quality control, purity assessment, and quantification of known compounds. | Analysis of volatile impurities and by-products. |
Comparative Analysis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone and its Potential as a Carbonic Anhydrase Inhibitor Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical properties and potential biological applications of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. This compound is a key intermediate in the synthesis of novel therapeutic agents, particularly carbonic anhydrase inhibitors. This document outlines its physicochemical characteristics, summarizes the biological performance of structurally related compounds, and provides detailed experimental protocols for assessing carbonic anhydrase inhibition.
Physicochemical Properties
This compound, with the CAS number 160982-09-2, is a thiophene derivative recognized for its potential in medicinal chemistry.[1][2] Its molecular formula is C₁₃H₁₁ClOS₂, and it has a molecular weight of 282.81 g/mol .[1][2]
| Property | Value | Source |
| CAS Number | 160982-09-2 | [2] |
| Molecular Formula | C₁₃H₁₁ClOS₂ | [1][2] |
| Molecular Weight | 282.81 g/mol | [1][2] |
| Melting Point | 91-93°C | [3] |
| Boiling Point | 407.5±45.0 °C (Predicted) | [3] |
| Density | 1.33 g/cm³ | [3] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| Appearance | White to Pale Yellow Solid | [3] |
Biological Activity and Comparative Analysis
To provide a framework for the potential efficacy of compounds derived from this compound, this section presents the inhibitory activities of other thiophene-based and related carbonic anhydrase inhibitors against various CA isoforms.
Table of Carbonic Anhydrase Inhibitory Activity for Selected Compounds:
| Compound Class/Name | Target Isoform(s) | IC₅₀/Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | hCA I | Kᵢ: 278.8 | [7] |
| hCA II | Kᵢ: 293.4 | [7] | |
| hCA IX | Kᵢ: 25 | [8] | |
| 4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA I | Kᵢ: 316.7 | [7] |
| hCA II | Kᵢ: 412.5 | [7] | |
| 4-Benzamidophenyl sulfamate derivative (1f) | CA IX | IC₅₀: 340 | [5][6] |
| 4-Benzamidophenyl sulfamate derivative (1n) | CA II | IC₅₀: 780 | [5][6] |
| Carbohydrate-based coumarin derivative (10a) | CA IX | IC₅₀: 11 | [9] |
| 1-(6-methyl-2-(4-methoxyphenyl)-4-thioxo-4H-1,3-oxazin-5-yl)ethanone (3b) | CA II | IC₅₀: 144 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of results. Below are protocols for the synthesis of the title compound and for assessing the activity of carbonic anhydrase inhibitors.
Synthesis of this compound
This synthesis protocol is based on the nucleophilic substitution of a chlorine atom on the thiophene ring.
Reagents and Conditions:
-
Substrate: 3-Acetyl-2,5-dichlorothiophene
-
Nucleophile: Benzylthiol
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80–85°C
-
Reaction Time: 5 hours
Procedure:
-
Dissolve 3-Acetyl-2,5-dichlorothiophene in DMF.
-
Add potassium carbonate to the solution.
-
Add benzylthiol to the reaction mixture.
-
Heat the mixture to 80–85°C and stir for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, which can be measured spectrophotometrically.
Materials and Reagents:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO or acetonitrile for dissolving the substrate and test compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the test compound dilution or DMSO (for the control) to the respective wells.
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Stopped-Flow CO₂ Hydration Assay
This is a more direct method to measure the catalytic activity of carbonic anhydrase.
Materials and Reagents:
-
Stopped-flow spectrophotometer
-
Carbonic anhydrase solution
-
CO₂-saturated water
-
Buffer: 20 mM HEPES, pH 7.4
-
pH indicator: Phenol red (0.2 mM)
-
NaClO₄ (20 mM) to maintain constant ionic strength
Procedure:
-
Prepare the buffer solution containing the pH indicator and NaClO₄.
-
Prepare the CA enzyme solution in the same buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
The enzyme solution and the CO₂-saturated water are loaded into separate syringes of the stopped-flow instrument.
-
Rapidly mix the two solutions in the instrument's observation cell.
-
Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time (10-100 seconds). The hydration of CO₂ produces protons, causing a pH change and thus a change in the indicator's absorbance.
-
The initial rates of the reaction are determined from the absorbance change.
-
To measure inhibition, the assay is repeated with the enzyme pre-incubated with various concentrations of the inhibitor.
Visualizations
The following diagrams illustrate the mechanism of carbonic anhydrase inhibition and a general workflow for screening potential inhibitors.
References
- 1. This compound | RUO [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 160982-09-2 [chemicalbook.com]
- 4. This compound | 160982-09-2 [chemicalbook.com]
- 5. Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX - ProQuest [proquest.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, a key reagent in the preparation of carbonic anhydrase inhibitors.[1][2] Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
I. Chemical Profile and Hazard Assessment
Chemical Name: this compound CAS Number: 160982-09-2 Molecular Formula: C₁₃H₁₁ClOS₂[1] Molecular Weight: 282.81 g/mol [1][2][3] Appearance: Solid with a melting point of 91-93°C[3]
This compound is classified as a chlorinated organic and an organosulfur compound. As such, it requires special disposal considerations to prevent environmental contamination and potential health hazards. Chlorinated organic compounds are often persistent in the environment and should not be disposed of via the sanitary sewer system.[4] Organosulfur compounds may release toxic sulfur oxides upon improper incineration.[5]
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
III. Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step 1: Segregation and Waste Collection
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material.
-
Label the container clearly with the full chemical name: "Waste this compound" and the appropriate hazard symbols.
Step 2: Storage
-
Store the sealed waste container in a designated satellite accumulation area.[6]
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure that oxidizing agents are kept separate from organic compounds.[6]
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
Alternative Disposal Considerations (for small quantities, with EHS approval):
In some instances, for very small quantities, chemical treatment to degrade the hazardous compound may be an option. However, this should only be performed by trained personnel and with the explicit approval of your institution's EHS office. A potential, though not specifically verified for this compound, method for organosulfur compounds is oxidation.[7]
What NOT to Do:
-
DO NOT dispose of this compound down the drain.[4]
-
DO NOT dispose of this compound in regular trash.
-
DO NOT attempt to incinerate the compound in a standard laboratory setting, as specialized high-temperature incinerators with scrubbers are required for chlorinated and organosulfur compounds to prevent the release of harmful substances.[5][8]
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| Aqueous Waste Disposal | Water-immiscible organic liquids, such as chlorinated compounds, are not permitted for wastewater system disposal. | [4] |
| Incineration Temperature | High-temperature (900°C to 1000°C) incineration with air and steam is a method for disposing of chlorinated organic residues. | [8] |
| Neutralized Salt Concentration | The concentration of neutral salts disposed of in the sanitary sewer should generally be below 1%. | [7] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | 160982-09-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 160982-09-2 [chemicalbook.com]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. tandfonline.com [tandfonline.com]
Essential Safety and Operational Guide for 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it should be handled with caution, assuming it may pose health risks upon exposure.[1][2] General precautions for handling similar chemical structures, such as thiophene derivatives and organosulfur compounds, should be strictly followed.[3]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1-2003 or EN166 | To protect against splashes, sprays, and dust. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[2][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | To provide protection against skin contact. For compounds with unknown toxicity, double gloving is recommended.[1][2][6] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | To protect against chemical splashes and potential fire hazards. Must be fully buttoned with sleeves rolled down.[2] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Recommended if there is a risk of inhaling dust or aerosols, particularly when handling the substance outside of a fume hood.[2] |
| Foot Protection | Closed-toe Shoes | --- | To prevent injury from spills and falling objects.[7] |
II. Safe Handling and Operational Protocol
Adherence to standard laboratory safety protocols is crucial.[6][8]
Experimental Workflow
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, thoroughly review all available safety information. Ensure that a functioning safety shower and eyewash station are accessible.[6]
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1 before handling the compound.[2][4][9]
-
Weighing and Transfer: Handle the compound carefully to avoid generating dust or aerosols. Use appropriate tools for transfer.
-
Reactions: When used in reactions, ensure that the glassware is appropriate for the planned procedure and is free of defects.[7]
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[7]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8]
III. Emergency Procedures
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For minor spills, absorb the material with an inert absorbent such as sand or vermiculite.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For major spills, evacuate the area and contact emergency services. |
IV. Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination. As a chlorinated organic compound, it must be treated as hazardous waste.[10]
Waste Segregation and Disposal Workflow
Caption: Disposal workflow for chlorinated organic waste.
Disposal Protocol:
-
Waste Segregation: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for chlorinated organic compounds.[10] Do not mix with non-halogenated waste.[10]
-
Container Management: Use a container that is compatible with the chemical waste. Keep the container securely closed when not in use.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials and ignition sources.[10]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal service, in accordance with all local, state, and federal regulations.[11][12] Do not pour down the drain or dispose of in regular trash.[10]
References
- 1. This compound | RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. americanchemistry.com [americanchemistry.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. csub.edu [csub.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. pharmastate.academy [pharmastate.academy]
- 10. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 11. tandfonline.com [tandfonline.com]
- 12. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
